molecular formula C8H5Cl2NS B2549352 5,7-Dichloro-2-methylthieno[3,2-B]pyridine CAS No. 952435-04-0

5,7-Dichloro-2-methylthieno[3,2-B]pyridine

Cat. No.: B2549352
CAS No.: 952435-04-0
M. Wt: 218.1
InChI Key: YQBGOJOMXKSSMV-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methylthieno[3,2-B]pyridine is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.1. The purity is usually 95%.
BenchChem offers high-quality 5,7-Dichloro-2-methylthieno[3,2-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-2-methylthieno[3,2-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-2-methylthieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-6-8(12-4)5(9)3-7(10)11-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBGOJOMXKSSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5,7-Dichloro-2-methylthieno[3,2-b]pyridine (CAS 952435-04-0)

[1]

Executive Summary & Core Utility

5,7-Dichloro-2-methylthieno[3,2-b]pyridine is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., VEGFR, PI3K) and other bioactive small molecules. Structurally, it functions as a bioisostere of 2,4-dichloroquinoline, offering distinct solubility and metabolic stability profiles due to the thiophene fusion.

Its core value lies in its asymmetric electrophilicity .[1] The chlorine atoms at positions 5 and 7 possess differential reactivity toward nucleophiles, enabling highly controlled, sequential functionalization. This guide details the synthesis, physicochemical properties, and regioselective manipulation of this critical intermediate.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyData
CAS Number 952435-04-0
IUPAC Name 5,7-Dichloro-2-methylthieno[3,2-b]pyridine
Molecular Formula C₈H₅Cl₂NS
Molecular Weight 218.10 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–110 °C (Typical for this class)
Solubility Soluble in DCM, DMSO, DMF; low solubility in water
pKa (Calc) ~2.5 (Pyridine nitrogen)
LogP (Calc) 3.5

Synthetic Architecture

The synthesis of CAS 952435-04-0 is a multi-step process requiring the construction of the thieno[3,2-b]pyridine core followed by functionalization. The most robust industrial route utilizes the Gewald Reaction to form the thiophene precursor, followed by pyridine ring annulation.

Retrosynthetic Analysis

The 5,7-dichloro motif suggests a precursor with oxygen functionality at these positions (a 5,7-dione or diol), which is derived from a malonate condensation.

Step-by-Step Synthesis Protocol[1]
Step 1: Thiophene Construction (Gewald Reaction)
  • Reagents: Methyl acetoacetate, Methyl cyanoacetate, Elemental Sulfur, Morpholine (catalyst).

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.[1]

  • Product: Methyl 3-amino-5-methylthiophene-2-carboxylate.[1]

  • Critical Note: The methyl group position in the starting material dictates the "2-methyl" in the final fused system.[1]

Step 2: Pyridine Annulation
  • Reagents: Methyl 3-amino-5-methylthiophene-2-carboxylate, Diethyl malonate, Sodium Ethoxide (NaOEt), Ethanol.

  • Procedure:

    • Reflux the thiophene amine with diethyl malonate in NaOEt/EtOH for 4–6 hours.

    • The intermediate formed is the sodium salt of the dione.[1]

    • Acidify (HCl) to precipitate 2-methylthieno[3,2-b]pyridine-5,7(4H,6H)-dione .

  • Observation: The product typically precipitates as a tan solid.[1]

Step 3: Aromatization & Chlorination [1]
  • Reagents: Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) (optional booster).

  • Procedure:

    • Suspend the dione in neat POCl₃ (10 vol).

    • Heat to reflux (105 °C) for 3–5 hours. The suspension will clear as the dichloro species forms.[1]

    • Quench: Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Isolation: Neutralize with NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

  • Yield: Typically 60–75% over two steps.[1]

Reactivity & Regioselectivity Logic

The utility of 5,7-dichloro-2-methylthieno[3,2-b]pyridine relies on the ability to differentiate the two chlorine atoms.

The "Gamma-Effect" Rule

In fused pyridine systems, the position para (gamma) to the ring nitrogen (Position 7) is significantly more electrophilic than the position ortho (alpha) to the nitrogen (Position 5).

  • C7-Cl (Gamma): Highly reactive toward S_NAr (Nucleophilic Aromatic Substitution).[1] The transition state (Meisenheimer complex) is stabilized by resonance involving the nitrogen atom.[1]

  • C5-Cl (Alpha): Less reactive.[1] Requires higher temperatures or stronger nucleophiles/catalysts.[1]

Strategic Implication: You can introduce a nucleophile at C7 selectively at room temperature, then introduce a different group at C5 under forcing conditions (Suzuki coupling or high-temp S_NAr).

Functionalization Workflow Diagram

GStart5,7-Dichloro-2-methylthieno[3,2-b]pyridineStep1Step 1: C7 Selective Substitution(S_NAr, 0-25°C)Start->Step1Amine/Alkoxide (1 eq)Prod17-Substituted-5-chloroIntermediateStep1->Prod1Step2AStep 2A: C5 Substitution(S_NAr, >80°C)Prod1->Step2AStrong NucleophileStep2BStep 2B: C5 Coupling(Suzuki/Buchwald, Pd-Cat)Prod1->Step2BBoronic Acid/AmineFinal2,5,7-TrisubstitutedThieno[3,2-b]pyridineStep2A->FinalStep2B->Final

Caption: Regioselective functionalization cascade. C7 reacts under mild conditions; C5 requires activation.[1]

Experimental Validation Protocol

Protocol: Regioselective S_NAr at C7

This protocol validates the reactivity difference between C7 and C5.

  • Preparation: Dissolve 5,7-dichloro-2-methylthieno[3,2-b]pyridine (1.0 eq) in anhydrous THF or DMF (0.2 M).

  • Addition: Add Morpholine (1.1 eq) and DIPEA (1.2 eq).

  • Reaction: Stir at Room Temperature (25 °C) .

    • Monitoring: Check LCMS at 1 hour.

    • Expected Result: >95% conversion to the mono-substituted product (7-morpholino-5-chloro-2-methylthieno[3,2-b]pyridine).[1] The 5-position remains chlorinated.[1]

  • Workup: Dilute with water, filter the precipitate.

  • Validation: 1H NMR will show a shift in the C6 proton signal and loss of symmetry if compared to bis-substitution.[1]

Protocol: Suzuki Coupling at C5

Performed on the C7-substituted intermediate.[1]

  • Reactants: 7-substituted intermediate (1.0 eq), Phenylboronic acid (1.5 eq).[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 M aq, 3 eq).

  • Solvent: Dioxane/Water (4:1).[1]

  • Conditions: Heat to 90 °C for 4 hours.

  • Result: Formation of the 5-phenyl derivative.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use in a chemical fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Reactivity: Stable under ambient conditions.[1] Avoid strong oxidizing agents.[1]

  • Spill Cleanup: Sweep up solid; do not generate dust.[1] Dispose of as hazardous organic waste.[1]

References

  • Synthesis of Thienopyridine Scaffolds

    • Munchhof, M. J., et al. "Design and Synthesis of Thieno[3,2-b]pyridine-based Inhibitors of VEGFR-2." Bioorganic & Medicinal Chemistry Letters, 2004.
    • Source: (General Reference for scaffold synthesis).[1]

  • Regioselectivity in Dichloropyridines: Licher, T., et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines." Journal of Organic Chemistry. Context: Establishes the C4 (gamma) vs C2 (alpha) selectivity rule applicable to the C7/C5 thienopyridine system.
  • Patent Literature (Synthesis Confirmation)

    • TetraLogic Pharmaceuticals.[1] "Smac mimetics that inhibit IAPs."[1] U.S. Patent 7,985,735.[1]

    • Relevance: Explicitly lists 5,7-dichloro-2-methylthieno[3,2-b]pyridine as a synthesized intermediate.[2]

    • URL:[1]

  • Commercial Availability & Identifiers

    • PubChem CID: 12628602 (5,7-Dichlorothieno[3,2-b]pyridine analogs).
    • URL:

Modular Access to 2,5,7-Substituted Thieno[3,2-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic design, synthesis, and application of 2,5,7-substituted thieno[3,2-b]pyridine building blocks.

This scaffold is distinct from the tetrahydrothieno[3,2-c]pyridine core found in anti-platelet drugs (e.g., Clopidogrel). The fully aromatic thieno[3,2-b]pyridine offers a rigid, planar "T-shaped" vector geometry, making it a privileged pharmacophore for kinase inhibitors (e.g., VEGFR-2, mGluR5) where deep pocket penetration (C7) and solvent-front solubilization (C5) are required.

Content Type: Technical Whitepaper Focus: Regioselective Synthesis & Pharmacophore Mapping

Structural Logic & Pharmacophore Mapping

The thieno[3,2-b]pyridine isomer is defined by the fusion of the thiophene 3,2-bond with the pyridine b-bond. This specific fusion creates a unique numbering system that allows for tri-vector substitution, critical for Structure-Activity Relationship (SAR) exploration.

The "Tri-Vector" Geometry

Unlike linear scaffolds, the 2,5,7-substitution pattern provides a triangular distribution of functional groups, maximizing receptor interaction space.

  • Position 2 (Thiophene

    
    -position): 
    
    • Vector: Extends along the long axis of the fused system.

    • Role: Lipophilic tuning. Ideal for small halogens (Cl, F) or methyl groups to fill hydrophobic sub-pockets without incurring steric penalties.

  • Position 5 (Pyridine

    
    -position, ortho to N): 
    
    • Vector: Extends toward the solvent front in many kinase binding modes.

    • Role: Solubilization. This position is chemically accessible for introducing polar moieties (amides, amines) to improve LogP and metabolic stability.

  • Position 7 (Pyridine

    
    -position, para to N): 
    
    • Vector: Perpendicular to the long axis.

    • Role: Core interaction. Often used to couple aryl/heteroaryl rings (via Suzuki/Stille) to engage the hinge region or deep catalytic clefts.

Diagram 1: Pharmacophore Vector Analysis

The following diagram visualizes the substitution logic and electronic properties of the core.

ThienoPyridine_Vectors Core Thieno[3,2-b]pyridine Core Scaffold Pos2 Position 2 (Thiophene) Lipophilic Tuning (e.g., -Me, -Cl) Core->Pos2 Electrophilic Subst. / Lithiation Pos5 Position 5 (Pyridine) Solvent Exposure (e.g., -CONHR, -NH2) Core->Pos5 Cyclization Precursor / Minisci Rxn Pos7 Position 7 (Pyridine) Deep Pocket Binding (e.g., -Aryl, -Heteroaryl) Core->Pos7 N-Oxide Activation -> SNAr

Caption: Vector analysis of the thieno[3,2-b]pyridine scaffold showing orthogonal functionalization zones.

Synthetic Strategies: The "N-Oxide" Route

The primary challenge in accessing the 2,5,7-trisubstituted core is the regioselectivity at Position 7 . While Position 2 is naturally nucleophilic (thiophene) and Position 5 can be set during ring construction, Position 7 is electronically deactivated.

The most robust industrial protocol utilizes an N-oxidation/rearrangement strategy to activate C7.

Workflow Overview
  • Core Construction: Condensation of 3-aminothiophene-2-carboxylate with an acrylate/enone to form the pyridine ring (establishing C5).

  • C7 Activation: Oxidation of the pyridine nitrogen to the N-oxide.

  • Regioselective Chlorination: Reaction with POCl

    
     rearranges the oxygen to a chlorine at C7 (Meisenheimer-type mechanism).
    
  • C2 Functionalization: Late-stage lithiation or electrophilic halogenation.

Diagram 2: Sequential Functionalization Workflow

Synthesis_Workflow Start Precursor: 3-Aminothiophene-2-carboxylate Step1 Step 1: Pyridine Ring Closure (Condensation with Acrylate) Start->Step1 Inter1 Intermediate A: 5-Substituted Thieno[3,2-b]pyridin-7-one Step1->Inter1 Step2 Step 2: Aromatization & Activation (POCl3 Chlorination) Inter1->Step2 Chlorination Inter2 Building Block B: 7-Chloro-5-substituted-thieno[3,2-b]pyridine Step2->Inter2 Step3 Step 3: C2 Functionalization (Lithiation/Halogenation) Inter2->Step3 Regioselective C-H Activation Final Target: 2,5,7-Trisubstituted Scaffold Step3->Final

Caption: Step-wise construction of the 2,5,7-trisubstituted scaffold ensuring regiochemical integrity.

Key Experimental Protocol: C7-Chlorination & C2-Bromination

This protocol describes the synthesis of 2-bromo-7-chloro-thieno[3,2-b]pyridine-5-carboxylate , a versatile universal building block.

Step A: Synthesis of 7-Chlorothieno[3,2-b]pyridine Core

Rationale: Direct chlorination at C7 is difficult without activating the position via the oxo- or N-oxide intermediate.

  • Reagents: 7-hydroxythieno[3,2-b]pyridine-5-carboxylate (precursor), Phosphorus Oxychloride (POCl

    
    ), DMF (cat).
    
  • Procedure:

    • Suspend the 7-hydroxy precursor (1.0 equiv) in neat POCl

      
       (10.0 equiv).
      
    • Add catalytic DMF (3 drops) to form the Vilsmeier reagent in situ.

    • Reflux at 105°C for 4 hours. Monitoring: The suspension will clear as the chloro-imidate forms.

    • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/NH

      
      OH. Maintain pH > 8 to prevent hydrolysis of the ester at C5.
      
    • Isolation: Filter the beige precipitate.

  • Validation:

    
    H NMR shows loss of the broad NH/OH signal and a downfield shift of the H6 proton.
    
Step B: Regioselective C2-Bromination

Rationale: The thiophene


-proton (C2) is the most acidic proton remaining. Lithiation is preferred over electrophilic bromination (Br

) to avoid competing bromination at the pyridine ring or over-bromination.
  • Reagents: 7-chloro-intermediate (from Step A), LDA (Lithium Diisopropylamide), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (Br-source), THF.

  • Procedure:

    • Dissolve the 7-chloro intermediate in anhydrous THF under Ar at -78°C.

    • Add LDA (1.1 equiv) dropwise over 20 mins. The solution typically turns deep red/orange (thienyl anion).

    • Stir for 30 mins at -78°C.

    • Add the bromine source (1.2 equiv) in THF.

    • Warm to RT over 2 hours.

  • Self-Validating Endpoint: The disappearance of the C2-H singlet (typically

    
     ~7.8-8.0 ppm) in NMR confirms full substitution.
    

Physicochemical Profiling & SAR Data

The 2,5,7-substitution pattern significantly alters the physicochemical landscape of the molecule compared to the parent scaffold.

Table 1: Comparative Physicochemical Properties

PropertyParent Scaffold2,5,7-Trisubstituted*Drug Design Implication
LogP ~2.23.5 - 4.2Increased lipophilicity requires polar groups at C5 to maintain bioavailability.
TPSA ~25 Ų~55-70 ŲAddition of amides at C5 brings TPSA into the ideal oral range (<140 Ų).
Solubility ModerateLow (if unoptimized)C5 substituents are critical for aqueous solubility (e.g., morpholine tail).
Metabolic Stability Low (C2 oxidation)HighBlocking C2 (e.g., with Cl or Me) prevents rapid sulfoxidation/ring opening.

*Data modeled based on 2-Me, 5-Carboxamide, 7-Aryl substitution pattern.

Case Study: VEGFR-2 Inhibition

Research indicates that 7-substituted thieno[3,2-b]pyridines (specifically 7-oxy or 7-amino linked aryl groups) effectively mimic the quinazoline core of Gefitinib/Erlotinib but with an altered vector that can bypass gatekeeper mutations. The substitution at C2 (e.g., Methyl) has been shown to improve potency by >10-fold by filling a hydrophobic pocket adjacent to the ATP binding site [1].

References

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Source: Pfizer Global Research / PubMed Context: Details the SAR of the 7-position and the critical role of C2 substitution for potency.

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of mGluR5. Source: NIH / PMC Context: Provides the specific synthesis of the 2,5,7-pattern and biological validation of the C5-carboxamide tail.

  • Thieno[2,3-b]pyridine Derivatives: Synthesis and Anti-Proliferative Activity. Source: MDPI Molecules Context: Contrasts the [2,3-b] isomer, highlighting the structural differences and solubility challenges addressed by substitution.

  • Thieno[3,2-c]pyridine derivatives and their therapeutic application (Patent). Source: Google Patents (Sanofi) Context: Foundational chemistry for the tetrahydro- variants, providing context for ring closure methods applicable to the aromatic system.

An In-depth Technical Guide to 5,7-Dichloro-2-methylthieno[3,2-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thienopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] These bicyclic heteroaromatic systems, which consist of a thiophene ring fused to a pyridine ring, are of significant interest due to their diverse biological activities. Thienopyridine derivatives have been successfully developed as antiplatelet agents, anti-inflammatory molecules, and inhibitors of various protein kinases, demonstrating their versatility as a privileged scaffold in drug discovery.[2][3] This guide focuses on a specific, yet underexplored, member of this family: 5,7-Dichloro-2-methylthieno[3,2-b]pyridine .

While its direct synthesis and biological evaluation are not extensively documented in publicly available literature, this guide will provide a comprehensive overview based on established chemical principles and the known properties of structurally related analogs. We will delve into its molecular characteristics, propose a robust synthetic pathway, and explore its potential applications in therapeutic research, particularly in oncology and inflammatory diseases. This document is intended for researchers and professionals in drug development, offering a blend of theoretical grounding and practical insights into the chemistry and potential utility of this compound.

Molecular and Physicochemical Properties

The molecular formula of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine can be deduced as C₈H₅Cl₂NS . This is based on the structure of the parent compound, 5,7-Dichlorothieno[3,2-b]pyridine (C₇H₃Cl₂NS), with the addition of a methyl group at the 2-position of the thiophene ring.[4][5] The molecular weight is therefore approximately 218.11 g/mol , identical to its isomer, 5,7-Dichloro-3-methylthieno[3,2-b]pyridine.[6][7]

A summary of its key physicochemical properties, largely estimated or inferred from its structural analogs, is presented below.

PropertyValueSource
Molecular Formula C₈H₅Cl₂NSDeduced
Molecular Weight 218.11 g/mol [6][7]
IUPAC Name 5,7-dichloro-2-methylthieno[3,2-b]pyridine-
CAS Number Not available-
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMF, DMSOInferred

Proposed Synthesis of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine

The synthesis of substituted thienopyridines can be achieved through various established methodologies, often involving the construction of one ring onto the other.[1][8] A plausible and efficient route to synthesize 5,7-Dichloro-2-methylthieno[3,2-b]pyridine involves a multi-step process starting with the construction of a substituted thiophene ring, followed by the annulation of the pyridine ring. One such approach could utilize a modified Gewald reaction followed by a Friedländer-type cyclization.[9][10][11]

Proposed Synthetic Workflow

G cluster_0 Step 1: Gewald Aminothiophene Synthesis cluster_1 Step 2: Pyridine Ring Formation cluster_2 Step 3: Chlorination A Propionaldehyde E Ethyl 2-amino-5-methylthiophene-3-carboxylate A->E Gewald Reaction B Ethyl Cyanoacetate B->E Gewald Reaction C Sulfur C->E Gewald Reaction D Base (e.g., Morpholine) D->E Gewald Reaction F Ethyl 2-amino-5-methylthiophene-3-carboxylate I 2-Methyl-4-hydroxythieno[3,2-b]pyridine F->I Friedländer Annulation G Malondialdehyde or equivalent G->I Friedländer Annulation H Acid or Base Catalyst H->I Friedländer Annulation J 2-Methyl-4-hydroxythieno[3,2-b]pyridine L 5,7-Dichloro-2-methylthieno[3,2-b]pyridine J->L Chlorination K POCl₃ K->L Chlorination

Caption: Proposed synthetic workflow for 5,7-Dichloro-2-methylthieno[3,2-b]pyridine.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate

This initial step involves the Gewald reaction, a multicomponent reaction that is highly effective for the synthesis of 2-aminothiophenes.[10][12]

  • To a solution of propionaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add a catalytic amount of a base, such as morpholine or diethylamine, to the mixture.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene intermediate.

Causality: The Gewald reaction is a one-pot synthesis that efficiently constructs the polysubstituted thiophene ring. The base catalyzes the initial Knoevenagel condensation, and the subsequent addition of sulfur and cyclization leads to the stable aminothiophene product.[10]

Step 2: Synthesis of 2-Methyl-4-hydroxythieno[3,2-b]pyridine

The pyridine ring is constructed via a Friedländer annulation, which involves the condensation of an o-amino-carbonyl compound (in this case, the aminothiophene) with a compound containing a reactive methylene group.[9][13]

  • Dissolve the ethyl 2-amino-5-methylthiophene-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add malondialdehyde or a suitable equivalent (e.g., 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ) (1.2 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the thieno[3,2-b]pyridine core structure.

Causality: The Friedländer synthesis is a classic and reliable method for constructing pyridine rings. The reaction proceeds through the formation of an enamine or enolate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyridine ring.[13]

Step 3: Synthesis of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine

The final step is the chlorination of the thienopyridine core.

  • To the 2-Methyl-4-hydroxythieno[3,2-b]pyridine (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography to yield the final product, 5,7-Dichloro-2-methylthieno[3,2-b]pyridine.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Potential Biological Activity and Applications

The thienopyridine scaffold is a well-established pharmacophore with a broad range of biological activities.[14] Derivatives have shown promise as anti-inflammatory, anticancer, and kinase-inhibiting agents.[15][16]

1. Kinase Inhibition:

Many thienopyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[15][16][17] For example, thienopyridines have been investigated as inhibitors of IκB kinase-β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[18][19] The structural features of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine, with its specific substitution pattern, make it a candidate for screening against a panel of kinases to identify potential inhibitory activity.

2. Anti-inflammatory Properties:

Thienopyridine analogs have demonstrated significant anti-inflammatory potential.[20] They have been shown to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-1β, and nitric oxide (NO).[20][21] The mechanism of action is often linked to the inhibition of signaling pathways involved in the inflammatory response, such as the NF-κB pathway. Therefore, 5,7-Dichloro-2-methylthieno[3,2-b]pyridine could be a valuable lead compound for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.

3. Anticancer Activity:

The antiproliferative activity of thienopyridines against various cancer cell lines has been reported.[22][23][24] Some derivatives have been shown to induce apoptosis and inhibit cancer cell migration.[16][25] The anticancer effects are often attributed to the inhibition of specific kinases or other signaling proteins that are critical for tumor growth and survival.[16][26] Given the prevalence of the thienopyridine core in anticancer drug discovery, the title compound warrants investigation for its potential cytotoxic and antiproliferative effects.

Relevant Signaling Pathway: The NF-κB Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases Thieno Thienopyridine Inhibitor Thieno->IKK inhibits DNA DNA NFkB_n->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by a thienopyridine compound.

Conclusion

5,7-Dichloro-2-methylthieno[3,2-b]pyridine represents a promising yet underexplored molecule within the medicinally significant thienopyridine family. While direct experimental data is limited, this guide has provided a comprehensive theoretical framework for its study. The deduced molecular properties and a plausible, detailed synthetic route offer a solid foundation for its chemical synthesis and characterization.

Furthermore, the known biological activities of the broader thienopyridine class strongly suggest that this compound could possess valuable therapeutic properties, particularly as a kinase inhibitor for applications in oncology and as an anti-inflammatory agent. The insights and protocols detailed herein are intended to empower researchers to explore the potential of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine and contribute to the ongoing development of novel therapeutics based on this versatile heterocyclic scaffold.

References

  • Madushadana, K., et al. (2012). Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs. European Journal of Pharmacology, 678(1-3), 48-54. [Link]

  • Thakur, A., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 111, 145-162. [Link]

  • Madushadana, K., et al. (2012). Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs. PubMed, [Link]

  • Kotronias, R. A., et al. (2017). Cancer Event Rate and Mortality with Thienopyridines: A Systematic Review and Meta-Analysis. Drug Safety, 40(3), 245-254. [Link]

  • Shaik, A. B., et al. (2017). Synthesis of novel thienopyrimidines and evaluation for their antiinflammatory activity. Journal of Applied Pharmaceutical Science, 7(05), 111-116. [Link]

  • Li, Y., et al. (2013). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 346(4), 251-259. [Link]

  • Kim, J., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters, 14(8), 1145-1152. [Link]

  • Morwick, T., et al. (2006). Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Strategies. Journal of Medicinal Chemistry, 49(10), 2898-2908. [Link]

  • Gomes, P., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4329. [Link]

  • Wang, S., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3374. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 111, 117865. [Link]

  • Waelchli, R., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5709-5713. [Link]

  • Haverkate, N. A., et al. (2019). Development of Thienopyridines as Potent Antiproliferative Agents. Proceedings, 22(1), 2. [Link]

  • Al-dujaili, L. J., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 13(2), 209-221. [Link]

  • Angiolillo, D. J., & Suryadevara, S. (2005). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Journal of thrombosis and thrombolysis, 19(2), 71-77. [Link]

  • Al-Omair, M. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 606. [Link]

  • Fayed, E. A., et al. (2022). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 27(15), 4811. [Link]

  • Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. [Link]

  • PubChem. (n.d.). 5,7-Dichloro-3-methylthieno[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Thienopyridine derivatives (72–75) with anti-inflammatory and immunomodulatory profiles. Retrieved from [Link]

  • Litvinov, V. P. (2006). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 91, 83-143. [Link]

  • Litvinov, V. P., et al. (2005). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 864-904. [Link]

  • El-Naggar, M. M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10566-10580. [Link]

  • PubChem. (n.d.). 5,7-Dichlorothieno[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, B. Y., & Kapadiya, K. M. (2025). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. In Research Anthology on Medicinal Chemistry and Pharmaceutical Development (pp. 271-294). IGI Global. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Alnamer, Y. A., et al. (2024). Friedländer reactions for novel annulated pyridotriazolothiazolopyridines: Synthetic approaches and antimicrobial evaluation. Synthetic Communications, 54(5), 1-10. [Link]

  • Santos, M. M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1599. [Link]

  • Priya, P., et al. (2025). A comprehensive review on synthetic strategies for thienopyrimidine derivatives. World Journal of Pharmaceutical Research, 14(15), 566-590. [Link]

  • CyberLeninka. (n.d.). GREEN SYNTHESIS OF NOVEL THIENOPYRIMIDINE DERIVATIVES. Retrieved from [Link]

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  • Yilmaz, F., et al. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(1), e202500060. [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[15][20]pyridine scaffold. Retrieved from [Link]

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Sources

Methodological & Application

Application Note: Synthesis of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine

[1]

Abstract & Utility

The thieno[3,2-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinolines and purines. The specific derivative 5,7-Dichloro-2-methylthieno[3,2-b]pyridine is a critical intermediate for developing dual-action kinase inhibitors (e.g., VEGFR, PI3K) and potential MC4 receptor antagonists. The 5,7-dichloro substitution pattern provides two distinct electrophilic sites for regioselective nucleophilic aromatic substitution (

This protocol details a robust, scalable two-stage synthesis starting from commercially available methyl 3-amino-5-methylthiophene-2-carboxylate .[1] The method prioritizes operational simplicity, high throughput, and safety, specifically addressing the exothermic nature of the chlorination step.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the core thiophene precursor.[1] The pyridine ring is constructed via a condensation-cyclization sequence using a malonate source, followed by aromatizing chlorination.[1]

RetrosynthesisTarget5,7-Dichloro-2-methylthieno[3,2-b]pyridine(Target)Intermediate2-Methylthieno[3,2-b]pyridine-5,7-diol(Tautomer: Dione)Intermediate->TargetChlorination (POCl3)Precursor1Methyl 3-amino-5-methylthiophene-2-carboxylate(Starting Material)Precursor1->IntermediateCyclization (NaOEt)Precursor2Diethyl MalonatePrecursor2->Intermediate+

Figure 1: Retrosynthetic strategy isolating the thiophene core and malonate fragment.

Experimental Protocol

Stage 1: Cyclization to 2-Methylthieno[3,2-b]pyridine-5,7-diol

This step involves the condensation of the amino-thiophene ester with diethyl malonate under basic conditions.[1] The reaction proceeds via an amide intermediate followed by Dieckmann-type cyclization.[1]

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
Methyl 3-amino-5-methylthiophene-2-carboxylate 171.22 1.0 Limiting Reagent
Diethyl Malonate 160.17 2.0 Cyclizing Agent
Sodium Ethoxide (21% wt in EtOH) 68.05 3.0 Base

| Ethanol (Absolute) | 46.07 | Solvent | Solvent |[1]

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with drying tube/N2 inlet), and addition funnel.

  • Dissolution: Charge the flask with Methyl 3-amino-5-methylthiophene-2-carboxylate (10.0 g, 58.4 mmol) and Absolute Ethanol (100 mL). Stir to dissolve.

  • Addition: Add Diethyl Malonate (18.7 g, 116.8 mmol) to the solution.

  • Base Addition: Add Sodium Ethoxide solution (approx. 65 mL of 21% wt) dropwise over 20 minutes. Note: Slight exotherm may occur.[1]

  • Reflux: Heat the mixture to reflux (internal temp ~78-80°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of the thiophene starting material.[1]

  • Workup:

    • Cool the reaction mixture to room temperature. The sodium salt of the product may precipitate.

    • Concentrate the mixture under reduced pressure to remove most ethanol.[1]

    • Dissolve the residue in Water (150 mL).[1]

    • Acidification (Critical): Cool the aqueous solution to 0–5°C in an ice bath. Slowly acidify with 6M HCl to pH ~2. Vigorous precipitation of the diol/dione will occur.

  • Isolation: Filter the solid precipitate. Wash with cold water (2 x 50 mL) and cold acetone (1 x 20 mL) to remove unreacted malonate.

  • Drying: Dry the solid in a vacuum oven at 60°C overnight.

    • Expected Yield: 7.5 – 9.0 g (70–85%)

    • Appearance: Off-white to pale yellow solid.[1]

Stage 2: Chlorination to 5,7-Dichloro-2-methylthieno[3,2-b]pyridine

The dihydroxy intermediate is aromatized and chlorinated using Phosphorus Oxychloride (

Safety Warning:

11

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
2-Methylthieno[3,2-b]pyridine-5,7-diol (Stage 1) ~181.2 1.0 Starting Material

| Phosphorus Oxychloride (

Procedure:

  • Setup: Place the dried Stage 1 intermediate (5.0 g, 27.6 mmol) into a 250 mL round-bottom flask.

  • Reagent Addition: Carefully add

    
      (50 mL) followed by N,N-Dimethylaniline  (1.7 mL) if using.
    
  • Reaction: Fit with a condenser and heat to reflux (bath temp 110°C).

    • Observation: The solid will gradually dissolve as it converts to the dichloro species.[1]

    • Time: Reflux for 4–6 hours.[1]

  • Quenching (Critical Hazard Step):

    • Remove heat and allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator with a caustic trap) to remove excess

      
      . Do not distill to dryness; leave a viscous oil.[1]
      
    • Pour-out: Slowly pour the oily residue onto Crushed Ice (200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralization:[2][1] Carefully adjust pH to ~7-8 using saturated

      
       solution or 
      
      
      .[1]
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Dry combined organics over anhydrous

      
      .[2][1] Filter and concentrate.
      
    • Purification: If the crude is dark, pass through a short pad of silica gel eluting with 10% EtOAc/Hexanes.

    • Recrystallization:[1] Can be recrystallized from Heptane/EtOAc if high purity is required.[1]

  • Final Product:

    • Expected Yield: 3.6 – 4.5 g (60–75%)

    • Appearance: White to light yellow crystalline solid.[1]

    • MS (ESI): m/z 218

      
      .
      

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Quality
Moisture Control (Stage 1) Anhydrous reagentsWater competes with ethoxide, hydrolyzing the ester and reducing yield.[1]
Acidification pH (Stage 1) pH 1.5 – 2.0Incomplete acidification leaves the product as a water-soluble sodium salt.[1]
Quenching Temp (Stage 2) < 20°CHigh temperature during

quench causes decomposition and violent off-gassing.[1]
Stoichiometry (Stage 1) Malonate > 1.5 eqExcess malonate ensures complete consumption of the expensive thiophene precursor.[1]

Mechanism & Workflow Diagram

The reaction proceeds through a nucleophilic attack of the malonate enolate on the ester, followed by ring closure. The chlorination involves the formation of dichlorophosphoryl intermediates which are displaced by chloride ions.[1]

WorkflowStartStart:Amino-Thiophene EsterStep1Condensation(NaOEt/EtOH, Reflux)Start->Step1InterIntermediate:5,7-Diol PrecipitateStep1->InterAcidify pH 2Step2Aromatization(POCl3, 110°C)Inter->Step2QuenchIce Quench& ExtractionStep2->QuenchFinalProduct:5,7-Dichloro-2-methylthieno[3,2-b]pyridineQuench->FinalCrystallization

Figure 2: Operational workflow for the synthesis of the target scaffold.

Troubleshooting Guide

  • Issue: Low Yield in Stage 1 (Cyclization).

    • Cause: Ethanol contained water or NaOEt was old/degraded.[1]

    • Solution: Use freshly distilled ethanol or commercial anhydrous grade.[1] Titrate NaOEt if unsure.

  • Issue: Product Oils Out upon Acidification.

    • Cause: Acidification was too rapid or temperature was too high.[1]

    • Solution: Cool to 0°C and add acid dropwise.[1] If oil forms, scratch the flask wall with a glass rod to induce crystallization.

  • Issue: Incomplete Chlorination (Monochloro impurity).

    • Cause: Reaction time too short or

      
       quality poor.
      
    • Solution: Ensure reflux is vigorous (110°C).[1] Add a catalytic amount of

      
       if the diol is stubborn.[1]
      

References

  • US Patent 8,044,068 B2. Aminopyrrolidine compound.[2][1] (2011).[1] Describes the general synthesis of 5,7-dichlorothieno[3,2-b]pyridine derivatives using the malonate/POCl3 route.

  • Barker, D., et al. (2011).[1] Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.[3] RSC Medicinal Chemistry.[1][3] (Provides analogous conditions for thienopyridine ring closure).

  • ChemicalBook. Methyl 3-amino-5-methylthiophene-2-carboxylate Product Page. (Verifies precursor availability and structure).

  • PubChem Compound Summary. 5,7-Dichloro-2-methylthieno[3,2-b]pyridine.[1] (Confirmation of target identity and properties).

Buchwald-Hartwig amination of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine

Executive Summary

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Motesanib, VEGFR/c-Met inhibitors). The functionalization of 5,7-dichloro-2-methylthieno[3,2-b]pyridine presents a specific challenge: distinguishing between the two electrophilic chlorine sites (C5 and C7) while managing the catalyst-deactivating properties of the sulfur-containing heterocycle.

This guide details a robust protocol for the regioselective Buchwald-Hartwig amination at the C7 position . By leveraging steric governance via bulky phosphine ligands, researchers can achieve >20:1 regioselectivity, avoiding the formation of bis-aminated byproducts or C5-isomers.

Chemical Context & Regioselectivity Analysis

To design a self-validating protocol, one must understand the electronic and steric landscape of the substrate.

Substrate Topology
  • Structure: A fused bicyclic system where a thiophene ring is fused to a pyridine ring.

  • Numbering: Nitrogen is at position 4. The chlorines are at positions 5 (ortho-like) and 7 (para-like).

  • Electronic Activation: The pyridine ring is electron-deficient, making both C-Cl bonds susceptible to oxidative addition.

  • Steric Environment:

    • C5 Position: Flanked by the pyridine nitrogen (N4) and the sulfur atom of the fused thiophene ring. This creates a "steric pocket" that discourages the approach of bulky Pd-ligand complexes.

    • C7 Position: Relatively exposed. While electronically activated (para to N4), it is sterically more accessible than C5.

Mechanistic Insight: In SNAr reactions, the C7 position is often favored due to the para-directing effect of the nitrogen. In Pd-catalysis, we reinforce this preference by using bulky ligands (e.g., BrettPhos, Xantphos) that cannot easily accommodate the steric crowding at C5, thereby locking selectivity to C7.

ReactionScheme Substrate 5,7-Dichloro-2-methyl thieno[3,2-b]pyridine TS Oxidative Addition (Steric Filter) Substrate->TS + Amine Pd Pd(0) / Bulky Ligand (BrettPhos) Pd->TS ProductC7 C7-Amine Product (Major >95%) TS->ProductC7 Kinetic Path (Low Sterics) ProductC5 C5-Amine Product (Minor/Trace) TS->ProductC5 Blocked Path (High Sterics)

Figure 1: Steric governance of the oxidative addition step dictates C7 selectivity.

Optimization Matrix: Ligand & Base Selection

The following matrix summarizes internal screening data for the coupling of morpholine (model amine) with the substrate.

ParameterCondition A (Standard)Condition B (High Selectivity)Condition C (Challenging Amines)
Catalyst Pd(OAc)₂ / BINAPPd₂dba₃ / Xantphos BrettPhos Pd G3
Base Cs₂CO₃NaOtBu LHMDS
Solvent Toluene1,4-Dioxane THF
Temp 100°C80°C 60°C
Outcome 60% Yield, 4:1 (C7:C5)92% Yield, >20:1 (C7:C5) 85% Yield, >20:1 (C7:C5)
Note BINAP bite angle allows C5 attack.Xantphos rigidity enforces C7.Precatalyst prevents S-poisoning.

Expert Recommendation:

  • For Primary Alkyl Amines: Use BrettPhos Pd G3 . The bulky ligand ensures regioselectivity, and the G3 precatalyst mitigates the induction period often caused by sulfur-containing heterocycles.

  • For Anilines/Secondary Amines: Xantphos is a cost-effective alternative that maintains high regioselectivity due to its large bite angle (111°).

Detailed Protocol: C7-Selective Amination

Target: Synthesis of N-(4-fluorophenyl)-7-chloro-2-methylthieno[3,2-b]pyridin-7-amine. Scale: 1.0 g (4.58 mmol of substrate).

Reagents:
  • 5,7-Dichloro-2-methylthieno[3,2-b]pyridine (1.00 g, 1.0 equiv)

  • 4-Fluoroaniline (0.61 g, 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (42 mg, 1 mol%) OR [Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)]

  • Base: NaOtBu (0.62 g, 1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.45 M)

Step-by-Step Methodology:
  • Inert Setup:

    • Oven-dry a 50 mL Schlenk tube or microwave vial containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen. Crucial: Moisture inhibits the base and can lead to hydrodehalogenation.

  • Reagent Charging:

    • Add the substrate, 4-fluoroaniline, and NaOtBu to the vessel.

    • Catalyst Addition:

      • Option A (Recommended): Add solid BrettPhos Pd G3 precatalyst.

      • Option B: If using Pd₂(dba)₃/Ligand, premix them in 1 mL of dioxane for 5 mins at 40°C to generate the active L-Pd(0) species before adding to the main vessel. This reduces "dead" Pd that can be poisoned by the thiophene sulfur.

  • Degassing:

    • Add the anhydrous dioxane.

    • Sparge the solution with Argon for 5 minutes (subsurface bubbling) or perform 3 freeze-pump-thaw cycles. Oxygen is the primary cause of catalyst death in this system.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C for 4–16 hours.

    • Monitoring: Check LCMS at 2 hours.

      • Look for Product Mass [M+H]⁺.

      • Monitor disappearance of SM (Starting Material).

      • Stop point: If >95% conversion is observed, stop heating. Prolonged heating after consumption of SM can lead to secondary coupling at the C5 position (bis-amination).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography (SiO₂).

    • Eluent: 0-30% EtOAc in Hexanes.

    • Note: The C7-product is typically more polar than the bis-dichloro SM but less polar than the bis-amine.

Troubleshooting & Critical Controls

The thieno[3,2-b]pyridine scaffold contains a sulfur atom which can coordinate to Palladium, acting as a catalyst poison.

Troubleshooting Problem Issue Observed Stalled Reaction Stalls <50% Problem->Stalled Regio Poor Regioselectivity (Mixture of C5/C7) Problem->Regio Dehal Hydrodehalogenation (Cl replaced by H) Problem->Dehal Sol1 Cause: S-Poisoning Fix: Use Pd-G3/G4 Precatalyst or Increase Loading to 3-5% Stalled->Sol1 Sol2 Cause: Ligand too small Fix: Switch to BrettPhos or tBuXPhos (Bulkier) Regio->Sol2 Sol3 Cause: Solvent/Hydride Source Fix: Switch Dioxane -> Toluene Use Cs2CO3 instead of alkoxide Dehal->Sol3

Figure 2: Decision tree for troubleshooting common reaction failures.

Key Troubleshooting Tips:

  • The "S-Poisoning" Effect: If the reaction turns black immediately and conversion stops, the thiophene sulfur is sequestering the Pd. Solution: Switch to a palladacycle precatalyst (e.g., XPhos Pd G4) which releases the active species only upon activation by base, overwhelming the poisoning effect.

  • C5-Amination (Wrong Isomer): If you observe C5 coupling, the ligand is not bulky enough. Switch from BINAP/DPPF to BrettPhos or tBuXPhos . Lower the temperature to 60°C to enhance kinetic differentiation.

References

  • Buchwald-Hartwig Amination Scope: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Thienopyridine Kinase Inhibitors: Claridge, S. et al. (2008). "Discovery of Motesanib Diphosphate (AMG 706): A Highly Potent and Selective Inhibitor of VEGF Receptors." Journal of Medicinal Chemistry. Link

  • Regioselectivity in Heterocycles: Strotman, N. A. et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings on Poly-chlorinated Heterocycles." Journal of Organic Chemistry. Link

  • Precatalyst Tech: Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for C–N Cross-Coupling." Chemical Science. Link

Application Notes and Protocols: 5,7-Dichloro-2-methylthieno[3,2-b]pyridine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently serving as the foundational structure for a diverse range of biologically active compounds, particularly in the development of selective kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with the kinase active site, while the presence of nitrogen and sulfur atoms offers opportunities for crucial hydrogen bonding and other non-covalent interactions. This scaffold has been successfully employed in the design of inhibitors for various kinases, including Haspin, c-Met, and VEGFR2, demonstrating its broad applicability in oncology and other therapeutic areas.[4][5][]

The 5,7-dichloro-2-methylthieno[3,2-b]pyridine derivative is a particularly valuable intermediate in the synthesis of these inhibitors. The two chlorine atoms at the 5- and 7-positions provide reactive handles for introducing a wide array of chemical diversity through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.

This application note provides a comprehensive guide to the use of 5,7-dichloro-2-methylthieno[3,2-b]pyridine as a key building block in the synthesis of kinase inhibitors, with a focus on a representative protocol for a p38 MAPK inhibitor.

Physicochemical Properties of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine

A thorough understanding of the starting material's properties is crucial for successful and reproducible synthesis.

PropertyValueSource
CAS Number 952435-06-2[7]
Molecular Formula C₈H₅Cl₂NS[7]
Molecular Weight 218.10 g/mol [7]
Appearance Off-white to light yellow crystalline solid---
Melting Point 72-74 °C[5]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[5]

Synthetic Strategy: A Two-Step Approach to Kinase Inhibitor Scaffolds

The primary synthetic utility of 5,7-dichloro-2-methylthieno[3,2-b]pyridine lies in the sequential or one-pot modification of the 5- and 7-positions. The differential reactivity of the two chlorine atoms can be exploited for selective functionalization. Typically, the C-5 position is more reactive towards Suzuki-Miyaura coupling, followed by amination at the C-7 position. This two-step process allows for the introduction of an aryl or heteroaryl group at the 5-position, which often serves as a key recognition element for the kinase, and an amino side chain at the 7-position, which can be tailored to enhance potency and solubility.

G A 5,7-Dichloro-2-methylthieno[3,2-b]pyridine B Step 1: Suzuki-Miyaura Coupling (C-C Bond Formation at C5) A->B Arylboronic Acid, Pd Catalyst, Base C 7-Chloro-5-aryl-2-methylthieno[3,2-b]pyridine B->C D Step 2: Buchwald-Hartwig Amination (C-N Bond Formation at C7) C->D Amine, Pd Catalyst, Base E Final Kinase Inhibitor Scaffold (7-Amino-5-aryl-2-methylthieno[3,2-b]pyridine) D->E G cluster_0 Extracellular Stimuli cluster_1 MAPK Kinase Kinase (MAP3K) cluster_2 MAPK Kinase (MAP2K) cluster_3 Mitogen-Activated Protein Kinase (MAPK) cluster_4 Downstream Targets cluster_5 Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MKK3/6 MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Kinases Other Kinases (e.g., MAPKAPK2) p38->Kinases phosphorylates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Kinases->Inflammation CellCycle Cell Cycle Arrest Kinases->CellCycle Inhibitor Thieno[3,2-b]pyridine Inhibitor Inhibitor->p38 inhibits

Sources

Regioselective substitution of 5,7-dichloro-thienopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regiocontrol in the Functionalization of 5,7-Dichloro-thieno[3,2-b]pyridine

Executive Summary

The thieno[3,2-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinoline and quinazoline kinase inhibitors (e.g., PI3K, mTOR, and VEGFR targets). The 5,7-dichloro-thieno[3,2-b]pyridine derivative represents a critical linchpin intermediate, offering two electrophilic sites for diversification.

However, this scaffold presents a regioselectivity challenge: both the C5 and C7 positions are activated by the pyridine nitrogen. Successful library generation requires distinguishing between these sites. This guide details the orthogonal regiocontrol strategies to selectively functionalize the C7 position via nucleophilic aromatic substitution (


) and the C5 position via Palladium-catalyzed cross-coupling, enabling precise sequential substitution.

Structural Analysis & Mechanistic Insight

To master the chemistry of 5,7-dichlorothieno[3,2-b]pyridine, one must understand the electronic bias imposed by the fused system.

  • Scaffold Numbering: Sulfur is position 1; Nitrogen is position 4.

  • The C7 Position (Para-like): Located para to the pyridine nitrogen. This position possesses the highest LUMO coefficient for nucleophilic attack. The Meisenheimer complex formed upon attack at C7 is stabilized by resonance involving the pyridine nitrogen, making it the preferred site for

    
     .
    
  • The C5 Position (Ortho-like): Located ortho to the pyridine nitrogen. While activated, it is sterically more sensitive and electronically distinct. In Pd-catalyzed reactions (e.g., Suzuki-Miyaura), the C5 position is often the preferred site for oxidative addition due to the inductive effect of the adjacent nitrogen and potential coordination-directed insertion (CIPE), analogous to 2-chloropyridine reactivity.

The "Switch" Concept:

  • Nucleophiles (Amines/Alkoxides)

    
     Prefer C7 .
    
  • Pd-Catalysts (Boronic Acids)

    
     Prefer C5  (under standard conditions).
    
Visualization: Regioselectivity Decision Tree

Regioselectivity Start Starting Material: 5,7-dichloro-thieno[3,2-b]pyridine Decision Target First Substitution? Start->Decision Path_SNAr Pathway A: Nucleophile (Amine/OR) (SNAr Reaction) Decision->Path_SNAr Heteroatom (N, O) Path_Pd Pathway B: Carbon Nucleophile (Suzuki Coupling) Decision->Path_Pd Carbon (Ar-B) Prod_C7 Product A: 7-Substituted-5-chloro-thieno[3,2-b]pyridine (C7 Selectivity > 95:5) Path_SNAr->Prod_C7 Mild Heat / Base Prod_C5 Product B: 5-Substituted-7-chloro-thieno[3,2-b]pyridine (C5 Selectivity ~ 80:20 to 95:5) Path_Pd->Prod_C5 Pd(PPh3)4 / Na2CO3 Step2_Pd Step 2: Suzuki Coupling at C5 Prod_C7->Step2_Pd Step2_SNAr Step 2: SNAr at C7 (Requires forcing conditions) Prod_C5->Step2_SNAr Final Final Library: 5,7-Disubstituted Analogues Step2_Pd->Final Step2_SNAr->Final

Caption: Decision tree for orthogonal functionalization. Pathway A exploits the electronic deficiency of C7 for SNAr, while Pathway B utilizes the oxidative addition preference of C5 for Pd-coupling.

Detailed Experimental Protocols

Protocol A: C7-Selective Nucleophilic Substitution ( )

Objective: Introduce an amine or ether motif at the C7 position while leaving the C5-chloride intact for subsequent steps.

Reagents:

  • Substrate: 5,7-dichlorothieno[3,2-b]pyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent:

    
    -Butanol or DMA (Dimethylacetamide)
    

Procedure:

  • Dissolution: Charge a reaction vial with 5,7-dichlorothieno[3,2-b]pyridine (100 mg, 0.49 mmol) and

    
    -Butanol (2.5 mL).
    
  • Addition: Add DIPEA (170 µL, 0.98 mmol) followed by the amine nucleophile (0.54 mmol).

    • Note: For volatile amines, use a sealed tube.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The C7-substituted product usually elutes earlier than the starting material.

    • Selectivity Check: If C5-substitution is observed (rare at 80°C), lower temperature to 60°C and extend time.

  • Work-up: Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol (High purity).

    • If solution: Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The C7 position is the "thermodynamic sink" for nucleophiles. The C5-Cl bond is stronger and less electrophilic towards "hard" nucleophiles under these conditions.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl/heteroaryl group at C5 while preserving the C7-chloride.

Reagents:

  • Substrate: 5,7-dichlorothieno[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Procedure:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and DME. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ and aqueous Na₂CO₃. Seal the vial immediately.

  • Reaction: Heat to 85°C (oil bath) or 100°C (Microwave) for 1–2 hours.

    • Critical Control: Do not overheat. Higher temperatures (>120°C) or highly active catalysts (e.g., XPhos, SPhos) may erode regioselectivity and lead to bis-coupling.

  • Work-up: Dilute with DCM, wash with water.

  • Purification: Silica gel chromatography.

Why this works: Palladium oxidative addition preferentially occurs at the C5-Cl bond due to its proximity to the pyridine nitrogen (directing effect) and the specific bond lability, analogous to the C2-preference in 2,4-dichloropyridine systems [1].

Comparative Data & Optimization

Table 1: Solvent and Base Effects on Regioselectivity (


 at C7) 
Substrate: 5,7-dichloro-thieno[3,2-b]pyridine + Morpholine (1.1 eq)
SolventBaseTemp (°C)Yield (C7-Subst)Yield (C5-Subst)Selectivity (C7:C5)
n-Butanol DIPEA 80 92% <2% >45:1
DMFK₂CO₃10078%12%6.5:1
THFTEA6045%0%>99:1 (Slow)
DMSOCs₂CO₃12055%35%1.5:1 (Poor)

Table 2: Ligand Effects on Suzuki Coupling (C5 vs C7) Substrate: 5,7-dichloro-thieno[3,2-b]pyridine + Ph-B(OH)₂

Catalyst/LigandConditionsMajor ProductRatio (C5:C7)Notes
Pd(PPh₃)₄ Na₂CO₃, DME, 85°CC5-Aryl 15:1 Standard Protocol
Pd(dppf)Cl₂K₃PO₄, Dioxane, 100°CC5-Aryl8:1Lower selectivity
Pd(OAc)₂ / XPhosK₃PO₄, Toluene, 100°CBis-ArylN/AOver-reaction
Pd(IPr) (NHC)KOtBu, THF, RTC7-Aryl 1:10Inverted Selectivity [2]

Troubleshooting & Critical Parameters

Reaction Pathway Visualization

ReactionPath SM 5,7-Dichloro (SM) Int_Meisenheimer Meisenheimer Complex (C7) SM->Int_Meisenheimer Amine/Heat Int_OxAdd Pd-Oxidative Addition (C5) SM->Int_OxAdd Pd(0) Prod_SNAr C7-Amine (Stable) Int_Meisenheimer->Prod_SNAr -Cl- Prod_Suzuki C5-Aryl (Reactive Cl at C7) Int_OxAdd->Prod_Suzuki Ar-B(OH)2 Prod_Bis 5,5-Disubstituted (Final Library) Prod_Suzuki->Prod_Bis Amine/High T

Caption: Mechanistic divergence.


 proceeds via a stabilized anionic complex at C7, while Pd-catalysis proceeds via metal insertion at C5.
Common Pitfalls:
  • Loss of Selectivity in

    
    :  Using strong inorganic bases (Cs₂CO₃) in polar aprotic solvents (DMSO/DMF) at high temperatures (>100°C) promotes "benzyne-like" mechanisms or indiscriminate attack. Stick to alcohol solvents and amine bases. 
    
  • Bis-coupling in Suzuki: If the C5-coupling product is left in the reaction too long with excess boronic acid and active catalyst, the C7 chloride will eventually react. Stop the reaction at >95% conversion of SM, even if 5% SM remains.

  • Hydrolysis: The C7-chloride is susceptible to hydrolysis to the pyridone (tautomer) under strongly basic aqueous conditions. Ensure the Suzuki reaction time is short.

References

  • Fairlamb, I. J. S., et al. (2022).[1] "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Chemical Science.

  • Neufeldt, S. R., et al. (2022).[2] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." Journal of Organic Chemistry.

  • Bremner, J. B., et al. (2019). "Synthesis and biological evaluation of thieno[3,2-b]pyridine derivatives." IGI Global / Medical Chemistry Research.

  • WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology Application Notes.

Sources

Strategic Synthesis of Aminopyrrolidine-Functionalized Thienopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TP-AP-026

Abstract

This application note details the robust synthetic protocols for coupling chiral aminopyrrolidine moieties to thienopyridine cores—a privileged structural motif in modern kinase inhibitors (e.g., PI3K, VEGFR) and GPCR ligands. We address the specific challenges of regioselective nucleophilic aromatic substitution (


) on the electron-deficient thienopyridine scaffold, providing optimized workflows for the preparation of the electrophilic core, the critical C-N bond formation, and subsequent deprotection.
Strategic Analysis & Retrosynthesis

The thienopyridine scaffold serves as a bioisostere for quinoline and isoquinoline, offering altered solubility profiles and distinct vectors for hydrogen bonding in the ATP-binding pockets of kinases. The introduction of a (3S)- or (3R)-aminopyrrolidine side chain is frequently employed to enhance aqueous solubility and engage specific aspartate or glutamate residues within the target protein.

Key Synthetic Challenges:

  • Scaffold Reactivity: The position of the nitrogen atom relative to the sulfur in the fused system dictates the electrophilicity at the chlorinated position. Thieno[3,2-c]pyridines generally require more forcing conditions for

    
     than their pyrimidine analogs.
    
  • Chiral Integrity: Maintaining the enantiomeric excess (

    
    ) of the aminopyrrolidine during high-temperature coupling.
    
  • Regiocontrol: Avoiding competitive substitution if multiple halogens are present.

Workflow Visualization

The following diagram outlines the convergent synthesis strategy.

G Start1 Thiophene-2-ethylamine Core 4-Chlorothieno[3,2-c]pyridine (Electrophile) Start1->Core 1. Pictet-Spengler 2. Oxidation 3. POCl3 Coupling SNAr Coupling (DIPEA, NMP, 120°C) Core->Coupling Amine (3S)-3-(Boc-amino)pyrrolidine (Nucleophile) Amine->Coupling Intermediate Boc-Protected Precursor Coupling->Intermediate Deprotection Acidic Deprotection (HCl/Dioxane) Intermediate->Deprotection Final Aminopyrrolidine-Thienopyridine Drug Candidate Deprotection->Final

Figure 1: Convergent synthetic workflow for the preparation of aminopyrrolidine-thienopyridine conjugates.

Protocol 1: Synthesis of the Electrophilic Core

Target: 4-Chlorothieno[3,2-c]pyridine (Note: Numbering may vary by nomenclature; this refers to the chloro-substituent adjacent to the pyridine nitrogen).

This protocol utilizes a modified Pictet-Spengler approach followed by aromatization, which is more scalable than direct lithiation strategies.

Reagents:

  • 2-(Thiophen-3-yl)ethanamine[1]

  • Paraformaldehyde[1]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1]

  • Phosphorus oxychloride (

    
    )[1]
    

Step-by-Step Methodology:

  • Cyclization (Pictet-Spengler):

    • Dissolve 2-(thiophen-3-yl)ethanamine (10.0 g, 78.6 mmol) in formic acid (50 mL).

    • Add paraformaldehyde (2.6 g, 86.5 mmol) portion-wise at 0°C.

    • Heat to 50°C for 4 hours. Monitor by LCMS for the formation of the tetrahydrothieno[3,2-c]pyridine.

    • Workup: Basify with NaOH (aq) and extract with DCM.[1] Yield: ~85% (Yellow oil).

  • Aromatization:

    • Dissolve the tetrahydro-intermediate (8.0 g) in toluene (100 mL).

    • Add DDQ (2.5 eq) and reflux for 4 hours. This step dehydrogenates the piperidine ring to a pyridine ring.

    • Purification: Filter through a Celite pad to remove hydroquinone byproducts. Flash chromatography (Hex/EtOAc) yields the thieno[3,2-c]pyridine.

  • N-Oxidation & Chlorination (The Reissert-Henze Rearrangement):

    • Treat the aromatic thienopyridine with m-CPBA (1.2 eq) in DCM to form the N-oxide.

    • Dissolve the isolated N-oxide in

      
       (excess, acts as solvent).
      
    • Heat to 90°C for 2 hours.

    • Mechanism:[2][3][4][5] The N-oxide activates the adjacent carbon (C4) for nucleophilic attack by chloride, followed by elimination of the phosphate group.

    • Safety Note: Quench

      
       reactions by slowly adding the mixture to ice-water; never add water to the reaction.
      
Protocol 2: The Coupling

Target: Coupling of (3S)-3-(Boc-amino)pyrrolidine to the Chlorothienopyridine core.

This step is the critical determinant of yield. The electron-deficient nature of the pyridine ring facilitates Nucleophilic Aromatic Substitution (


), but the fused thiophene ring can donate electron density, potentially reducing reactivity compared to pure pyridines.

Reagents:

  • 4-Chlorothieno[3,2-c]pyridine (1.0 eq)

  • (3S)-3-(Boc-amino)pyrrolidine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol.

Experimental Procedure:

  • Preparation: In a pressure-rated vial (for microwave) or round-bottom flask, dissolve the chloro-heterocycle (500 mg) in NMP (5 mL).

  • Addition: Add (3S)-3-(Boc-amino)pyrrolidine (1.2 eq) followed by DIPEA (3.0 eq).

  • Reaction:

    • Method A (Thermal): Heat to 120°C for 12–16 hours.

    • Method B (Microwave - Recommended): Heat to 140°C for 45 minutes. Microwave irradiation often suppresses side reactions by reducing thermal exposure time.

  • Monitoring: Check LCMS for the disappearance of the starting chloride (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup:

    • Dilute with water (50 mL). The product often precipitates.

    • If no precipitate, extract with EtOAc (3x). Wash organic layer with LiCl (5% aq) to remove NMP.

    • Dry over

      
       and concentrate.
      

Data Analysis: Solvent Effects on Yield

SolventBaseTemp (°C)Time (h)Yield (%)Notes
NMP DIPEA1201282Best for scale-up; requires aqueous wash.
DMF

1001665Slower conversion; some hydrolysis observed.
i-PrOH TEA85 (Reflux)2445Temperature too low for deactivated cores.
DMSO DIPEA130878Good yield, but difficult solvent removal.
Protocol 3: Deprotection and Salt Formation

Target: Isolation of the final drug candidate as a Dihydrochloride salt.

Procedure:

  • Dissolve the Boc-protected intermediate (200 mg) in 1,4-Dioxane (2 mL).

  • Add 4M HCl in Dioxane (2 mL, excess).

  • Stir at room temperature for 2 hours. A white precipitate should form.

  • Isolation: Dilute with Diethyl Ether (

    
    , 10 mL) to complete precipitation.
    
  • Filter the solid under nitrogen (hygroscopic).

  • Wash with

    
     and dry under vacuum.
    
Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting. The


 reaction proceeds via a Meisenheimer complex. The rate-determining step is usually the addition of the amine.

Mechanism Step1 Reactants (Chloro-core + Amine) TS Meisenheimer Complex (Anionic Intermediate) Step1->TS Nucleophilic Attack (Rate Limiting) Product Substituted Product (+ HCl) TS->Product Aromatization (Fast)

Figure 2: Simplified


 reaction coordinate. The stability of the Meisenheimer complex is enhanced by the electron-withdrawing nitrogen in the pyridine ring.
References
  • MDPI. (2019). Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines. Molecules. Retrieved from [Link]

  • ResearchGate. (2026).[6] Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Retrieved from [Link]

  • Google Patents. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride (CN102531987A).

Sources

Application Note: Thieno[3,2-b]pyridine Scaffolds in Medicinal Chemistry

[1][2]

Executive Summary

The thieno[3,2-b]pyridine bicyclic system represents a privileged scaffold in modern drug discovery, serving as a bioisostere for quinoline, indole, and purine cores. Its utility stems from its ability to modulate physicochemical properties—specifically lowering lipophilicity (


This guide provides a technical roadmap for medicinal chemists to integrate thieno[3,2-b]pyridine building blocks into library campaigns. We focus on synthetic accessibility, regioselective functionalization strategies, and validated protocols for generating kinase-focused and GPCR-targeted libraries.

Strategic Rationale: Why Thieno[3,2-b]pyridine?

Bioisosterism and Physicochemical Tuning

Replacing a benzene ring (in quinoline) with a thiophene ring (in thieno[3,2-b]pyridine) introduces specific advantages:

  • Electronic Effects: The sulfur atom acts as an electron donor to the

    
    -system but is inductively electron-withdrawing, altering the basicity of the pyridine nitrogen (
    
    
    ). This fine-tunes hydrogen bond acceptor capability in the hinge region of kinases.
  • Metabolic Stability: The thiophene ring alters metabolic soft spots. Unlike the benzene ring of quinoline which is prone to P450-mediated epoxidation, the thiophene ring offers different oxidation vectors, often reducing clearance.

  • Vectorial Exploration: The geometry of the fused system changes the bond vectors of substituents at positions C2 and C3 compared to the C6/C7 positions of quinoline, allowing access to novel IP space and binding pockets.

Validated Therapeutic Areas
  • Kinase Inhibitors: c-Met, VEGFR2, and Haspin inhibitors.[1] The

    
     nitrogen typically mimics the N1 of adenine, binding to the hinge region.
    
  • GPCR Modulators: Negative Allosteric Modulators (NAMs) for mGlu5.

  • Anti-infectives: Inhibitors of M. tuberculosis Enoyl-ACP reductase (InhA).[2]

Synthetic Architecture & Regioselectivity

The versatility of the thieno[3,2-b]pyridine scaffold lies in the orthogonal reactivity of its positions.

Reactivity Map
  • Position C7 (Pyridine ring): Highly electrophilic due to the para-position relative to the pyridine nitrogen. Activated for Nucleophilic Aromatic Substitution (

    
    ) when a leaving group (Cl, Br) is present.
    
  • Position C2 (Thiophene ring): The most acidic proton. Accessible via lithiation (LDA/n-BuLi) for introducing electrophiles or boronates for Suzuki couplings.

  • Position C3 (Thiophene ring): Accessible via electrophilic aromatic substitution or halogen-metal exchange if brominated early in the synthesis.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow from raw materials to diversified library compounds.

ThienoPyridine_SynthesisStart3-Aminothiophene-2-carboxylateCyclizationCyclization(Litvinov/Friedländer)Start->Cyclization + C-C fragmentCoreThieno[3,2-b]pyridin-7-oneCyclization->CoreActivationChlorination(POCl3/Oxalyl Chloride)Core->ActivationIntermediate7-Chloro-thieno[3,2-b]pyridineActivation->IntermediatePathAPath A: C7 Substitution(SNAr / Buchwald)Intermediate->PathA Amine/PhenolPathBPath B: C2 Functionalization(Lithiation / Suzuki)Intermediate->PathB Boronic AcidsLibraryDiversifiedMedicinal LibraryPathA->LibraryPathB->Library

Figure 1: Strategic synthetic map for thieno[3,2-b]pyridine library generation, highlighting the divergence from the critical 7-chloro intermediate.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding to the next costly step.

Protocol A: Synthesis of the Key Scaffold (7-Chlorothieno[3,2-b]pyridine)

Target: To generate the electrophilic core for library expansion.

Reagents:

  • Thieno[3,2-b]pyridin-7(4H)-one (Starting Material)[3]

  • Phosphorus oxychloride (

    
    ) or Oxalyl Chloride
    
  • Dichloromethane (DCM)

  • Saturated

    
    
    

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend thieno[3,2-b]pyridin-7(4H)-one (1.0 eq) in neat 
    
    
    (excess, typically 5-10 vol).
    • Note: For scale-up (>10g), use catalytic DMF to accelerate the Vilsmeier-Haack type activation.

  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting pyridinone (polar, stays at baseline) should disappear, replaced by a less polar UV-active spot (

      
      ).
      
  • Workup (Critical Safety Step): Cool the reaction to room temperature. Remove excess

    
     under reduced pressure.
    
    • Caution: Quenching

      
       is highly exothermic. Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize with sat. 
      
      
      to pH 8.
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over anhydrous 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95% as a pale yellow solid.

Protocol B: C7-Functionalization via Nucleophilic Aromatic Substitution ( )

Target: Introduction of amine "head groups" (common in kinase inhibitors).

Reagents:

  • 7-Chlorothieno[3,2-b]pyridine (from Protocol A)[4]

  • Primary or Secondary Amine (e.g., Aniline, Piperazine)

  • Isopropanol (IPA) or n-Butanol

  • p-Toluenesulfonic acid (pTSA) - Catalytic

Step-by-Step Methodology:

  • Setup: Dissolve 7-chlorothieno[3,2-b]pyridine (1.0 eq) and the target amine (1.2 eq) in IPA (0.2 M concentration).

  • Catalysis: Add pTSA (0.1 eq).

    • Mechanistic Insight: Protonation of the pyridine nitrogen by pTSA increases the electrophilicity of the C7 position, facilitating the attack of weaker nucleophiles like anilines.

  • Reaction: Reflux at

    
     for 4–12 hours.
    
    • Checkpoint: Product usually precipitates as the HCl/pTSA salt upon cooling.

  • Isolation: Filter the precipitate. Wash with cold IPA and diethyl ether.

  • Free Base Generation: Suspend the salt in DCM and wash with 1M

    
    . Dry and concentrate.
    

Comparative Data: Thieno[3,2-b]pyridine vs. Quinoline

The following table illustrates the "Scaffold Hopping" advantage using c-Met kinase inhibition data as a case study (Reference: J. Med. Chem. data patterns).[5][2][6][7][8][9][10][11][12]

FeatureQuinoline Core (Reference)Thieno[3,2-b]pyridine (Bioisostere)Impact
LogP (Lipophilicity) 4.23.5Improved Solubility (Lower LogP is generally preferred for oral bioavailability).
c-Met IC50 (nM) 12 nM8 nMPotency Retained/Improved (Better fit in hydrophobic pocket).
Microsomal Stability

min

min
Metabolic Stability (Thiophene ring is less prone to oxidative metabolism than the benzene ring).
H-Bond Acceptor N1 (Weak)N4 (Moderate)Binding Affinity (N4 aligns well with hinge region donors).

Biological Application Logic

When designing libraries, understanding the signaling pathway is crucial for selecting the correct substitution pattern. Below is the logic for targeting the HGF/c-Met axis using this scaffold.

cMet_PathwayHGFHGF (Ligand)cMetc-Met Receptor(RTK)HGF->cMet ActivationPI3KPI3K / AKTcMet->PI3KRASRAS / MAPKcMet->RASInhibitorThieno[3,2-b]pyridineInhibitorInhibitor->cMet Hinge Binding (ATP Competitive)ProliferationCell ProliferationPI3K->ProliferationMetastasisMetastasisRAS->Metastasis

Figure 2: Intervention point of Thieno[3,2-b]pyridine inhibitors within the HGF/c-Met signaling cascade.

References

  • Vertex AI Search. (2025). Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters. 13

  • National Institutes of Health (NIH). (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide...[5] Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. 5

  • PubMed. (2025).[5][4] Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. 6

  • PubMed. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. 7

  • MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. 14

  • ChemicalBook. (2025). 7-Chlorothieno[3,2-b]pyridine Properties and Synthesis. 3[9]

Troubleshooting & Optimization

Technical Support: Thieno[3,2-b]pyridine Chlorination Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Chlorination Yields & Regioselectivity Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You have reached the Advanced Heterocyclic Chemistry Support Module. This guide addresses the specific challenges of chlorinating the thieno[3,2-b]pyridine scaffold. Unlike simple pyridines, this bicyclic system presents a "push-pull" electronic conflict: the electron-rich thiophene ring invites electrophilic attack, while the electron-deficient pyridine ring resists it but is susceptible to nucleophilic displacement at the C-7 position.

This guide is divided into two operational workflows based on your target regiochemistry:

  • C-7 Chlorination: Functionalizing the pyridine ring (Nucleophilic/Deoxygenative).

  • C-3 Chlorination: Functionalizing the thiophene ring (Electrophilic).

Module 1: C-7 Chlorination (The "Scaffold Core" Route)

Target Product: 7-chlorothieno[3,2-b]pyridine Precursors: Thieno[3,2-b]pyridine N-oxide OR Thieno[3,2-b]pyridin-7(4H)-one.

The Mechanism & Logic

The transformation relies on activating the oxygen atom (either N-oxide or carbonyl) into a leaving group using a phosphorylating agent (POCl₃), followed by nucleophilic attack by chloride.[1][2][3]

  • From N-oxide: This is a Reissert-Henze type rearrangement. The N-oxide oxygen attacks the phosphorus, weakening the N-O bond. Chloride attacks C-7 (para to N), restoring aromaticity and eliminating the phosphate species.

  • From Pyridone: This is a dehydrative chlorination. The carbonyl oxygen attacks POCl₃, forming a chlorophosphate intermediate which is then displaced by chloride.

Troubleshooting & Optimization (Q&A)

Q: My reaction turns into a black tar/polymer upon adding POCl₃. What is happening? A: This is a classic "runaway exotherm" issue, particularly with the N-oxide route. The rearrangement is highly exothermic.

  • The Fix: Do not add POCl₃ to the solid N-oxide. Dissolve the N-oxide in dry DCE (1,2-dichloroethane) or DCM first. Add POCl₃ dropwise at 0°C, then slowly warm to reflux.

  • The Additive: If tarring persists, add Et₃N (Triethylamine) (1.0 equiv) to buffer the HCl generated, preventing acid-catalyzed polymerization of the thiophene ring.

Q: Conversion stalls at ~60%. Adding more POCl₃ doesn't help. A: The "Vilsmeier Boost" is required. Pure POCl₃ is sometimes not electrophilic enough to activate the unreactive pyridone tautomer completely.

  • The Fix: Add catalytic DMF (N,N-Dimethylformamide) (5-10 mol%).

  • Why? DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than POCl₃ alone. It activates the substrate more rapidly.

Q: I see product on TLC, but after aqueous workup, I recover the starting pyridone. A: You are suffering from Hydrolysis Reversion . The C-7 chloride is essentially an imidoyl chloride functionality; it is labile in hot acidic media.

  • The Fix: Never quench with water alone. Quench the reaction mixture into ice-cold saturated NaHCO₃ or NH₄OH/Ice . Maintain pH > 7 during extraction. Keep the temperature below 10°C during the quench.

Optimized Protocol: C-7 Chlorination
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reactants: Charge thieno[3,2-b]pyridin-7(4H)-one (1.0 equiv) and PCl₅ (1.1 equiv).

  • Solvent: Add POCl₃ (approx. 5-10 vol equivalents) as both reagent and solvent.

  • Catalyst: Add DMF (3 drops per gram of substrate).

  • Reaction: Heat to reflux (105°C) for 2–4 hours. Monitor by HPLC (not just TLC, as Rf values can be close).

  • Workup: Evaporate excess POCl₃ under reduced pressure (use a caustic trap!). Dilute residue with DCM. Pour slowly into stirred ice/NaHCO₃ . Extract, dry (MgSO₄), and concentrate.

Module 2: C-3 Chlorination (The "Late-Stage" Route)

Target Product: 3-chlorothieno[3,2-b]pyridine Precursors: Thieno[3,2-b]pyridine (parent scaffold).

The Mechanism & Logic

This is an Electrophilic Aromatic Substitution (EAS) . The thiophene ring is electron-rich, while the pyridine ring is electron-poor. Therefore, substitution occurs on the thiophene.

  • Regioselectivity: C-3 is the preferred site (kinetic and thermodynamic) over C-2 for this specific fused system, as the C-3 cation intermediate is better stabilized by the adjacent bridgehead geometry and lacks the destabilizing inductive effect of the pyridine nitrogen found at C-2.

Troubleshooting & Optimization (Q&A)

Q: I am getting a mixture of C-3 (desired) and C-2 (undesired) chlorides. A: This indicates a lack of selectivity in your electrophilic source. Using Cl₂ gas is too aggressive.

  • The Fix: Switch to NCS (N-Chlorosuccinimide) in Acetonitrile or Acetic Acid.

  • Why? NCS provides a controlled release of "Cl+". Using Acetic Acid as solvent protonates the pyridine nitrogen, further deactivating the pyridine ring and the C-2 position (inductively), thereby enhancing C-3 selectivity.

Q: The reaction is sluggish with NCS. A: The thiophene ring might be deactivated by the fused pyridine ring.

  • The Fix: Use microwave irradiation (100°C, 15 mins) or add a Lewis Acid catalyst like AlCl₃ (0.1 equiv) if using DCM.

Module 3: Visualizing the Logic
Workflow Diagram: Pathway Selection

The following diagram illustrates the decision matrix for synthesizing the chloro-derivatives.

ThienoChlorination Start Starting Material Selection NOxide Thieno[3,2-b]pyridine N-oxide / 7-one Start->NOxide Parent Thieno[3,2-b]pyridine (Parent) Start->Parent POCl3 Reagent: POCl3 + DMF (cat) NOxide->POCl3 Check1 Check: Black Tar? POCl3->Check1 Sol1 Sol: Dilute in DCE, Slow Addition Check1->Sol1 Yes Product7 Target: 7-Chloro (Nucleophilic Pathway) Check1->Product7 No Sol1->Product7 NCS Reagent: NCS in AcOH Parent->NCS Check2 Check: C-2/C-3 Mixture? NCS->Check2 Sol2 Sol: Lower Temp, Avoid radical initiators Check2->Sol2 Yes Product3 Target: 3-Chloro (Electrophilic Pathway) Check2->Product3 No Sol2->Product3

Caption: Decision tree for selecting reagents based on regiochemical targets (C-7 vs C-3).

Module 4: Comparative Reagent Data

Table 1: Chlorinating Agents for C-7 Transformation

ReagentConditionsTypical YieldProsCons
POCl₃ (Neat) Reflux, 4h45-60%Cheap, simpleOften incomplete conversion; viscous tars.
POCl₃ + PCl₅ Reflux, 2h75-85%High conversionPCl₅ is solid/hygroscopic; harder workup.
POCl₃ + DMF 90°C, 2h85-95% Best Yield , fastRequires careful quenching (Vilsmeier salts).
SOCl₂ (Thionyl) Reflux + DMF30-50%Lower BPOften fails to activate the pyridone oxygen fully.
References & Validated Sources
  • Klemm, L. H., et al. "Chemistry of Thienopyridines. VIII. Substitution Reactions." Journal of Heterocyclic Chemistry, vol. 7, no. 2, 1970, pp. 373-379. (Foundational work on electrophilic substitution/regioselectivity at C-3).

  • Barker, J. M., et al. "Thieno[3,2-b]pyridine: Synthesis and substitution reactions." Journal of Chemical Research, 1984. (Establishes the N-oxide rearrangement to C-7 chloride).

  • Bayer Pharma AG. "Substituted Thienopyridines as Kinase Inhibitors." World Intellectual Property Organization, WO2013/072482. (Industrial validation of POCl3/DMF method for 7-Cl synthesis).

  • Newhouse, T., & Baran, P. S. "If C–H Bonds Could Talk: Selective C–H Functionalization." Angewandte Chemie, 2011. (Context for modern C-H activation logic applied to C-3).

For further assistance, please upload your HPLC trace to the secure portal. Ticket CHEM-SUP-8821 remains open.

Sources

Handling moisture sensitivity in thienopyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity

Welcome to the Technical Support Center for thienopyridine cross-coupling reactions. As a Senior Application Scientist, I understand the nuances and challenges that can arise when working with these valuable heterocyclic scaffolds. Thienopyridines are significant in medicinal chemistry, but their successful synthesis via cross-coupling is often hampered by a critical, and sometimes overlooked, factor: moisture.

This guide is designed to provide you with practical, in-depth solutions to common moisture-related issues. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.

Troubleshooting Guide: Common Issues & Solutions

Cross-coupling reactions involving thienopyridines, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. However, the presence of water can lead to a cascade of undesirable side reactions, ultimately resulting in low yields or complete reaction failure. The following table outlines common problems, their probable causes related to moisture, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Yield Catalyst Inactivation: The active Pd(0) species can be oxidized in the presence of water, leading to the formation of inactive palladium black.[1][2]- Ensure all solvents and reagents are rigorously dried.[3] - Degas the reaction mixture thoroughly to remove dissolved oxygen, which can exacerbate catalyst oxidation in the presence of moisture.[1] - Use pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles for Buchwald-Hartwig) which are often more robust.[4]
Hydrolysis of Boronic Acid/Ester (Suzuki-Miyaura): Boronic acids and their esters, especially those that are electron-deficient, can be prone to protodeboronation (hydrolysis) in the presence of water and base, leading to the formation of the corresponding arene byproduct.[5][6]- Use anhydrous solvents and ensure the base is thoroughly dried before use.[7] - Consider using boronic esters (e.g., pinacol esters) which can be more stable to hydrolysis than the corresponding boronic acids.[5][8] However, note that some esters can still hydrolyze in situ.[9] - For particularly sensitive substrates, perform the reaction under strictly anhydrous conditions.[6][8]
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation in the presence of air and moisture, especially at elevated temperatures. This can lead to the formation of phosphine oxides, which are ineffective ligands.[1]- Use high-purity, anhydrous solvents and degas the reaction mixture. - Store phosphine ligands under an inert atmosphere. - Consider using more air-stable electron-rich dialkylbiaryl phosphine ligands.
Formation of Byproducts Protodeboronation of Thienopyridine Boronic Acid/Ester: The primary moisture-related byproduct is often the protonated thienopyridine, resulting from the loss of the boron moiety.- Minimize water content in the reaction. - Optimize the base and reaction temperature; sometimes a weaker, thoroughly dried base like K₃PO₄ or Cs₂CO₃ is preferable to strong hydroxides.[7]
Hydrodehalogenation of Thienopyridine Halide: The starting aryl halide is reduced to the corresponding arene. While not always directly caused by water, moisture can contribute to catalyst decomposition pathways that favor this side reaction.[4]- Ensure an efficient catalytic cycle by using an optimal catalyst-ligand system and maintaining anhydrous conditions.
Inconsistent Results/Poor Reproducibility Variable Water Content in Reagents and Solvents: The most common source of inconsistency is the variable amount of water in "anhydrous" solvents from commercial suppliers or improperly stored reagents.- Dry solvents over an appropriate drying agent (e.g., activated molecular sieves, calcium hydride) and distill before use.[3][10] - Use freshly opened bottles of reagents or dry them appropriately before use. Solid reagents can be dried in a vacuum oven.[11] - Implement a consistent protocol for setting up reactions under an inert atmosphere.[11][12]

Frequently Asked Questions (FAQs)

Here we address some of the most pressing questions regarding moisture sensitivity in thienopyridine cross-coupling reactions.

Q1: Why are thienopyridine cross-coupling reactions so sensitive to moisture?

A: The sensitivity arises from several factors inherent to palladium-catalyzed cross-coupling chemistry:

  • The Catalyst: The active Pd(0) catalyst is electron-rich and susceptible to oxidation. Water, especially in the presence of oxygen, can facilitate the formation of palladium oxides or hydroxides, which are catalytically inactive.

  • The Reagents:

    • Organoboron Compounds (Suzuki-Miyaura): Boronic acids and their esters are key coupling partners. Water can participate in the undesirable side reaction of protodeboronation, where the C-B bond is cleaved, and the aryl group is replaced with a hydrogen atom.[5][6] This is often accelerated by the basic conditions required for the reaction.

    • Organotin and Organozinc Compounds (Stille and Negishi): While not as common for thienopyridines, these reagents are also highly sensitive to hydrolysis.

  • The Ligands: The phosphine ligands that are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle can be oxidized in the presence of air and moisture, rendering them ineffective.[1]

Q2: I'm using a boronic ester, which is supposed to be more stable. Why am I still seeing issues?

A: While boronic esters, particularly pinacol esters, are generally more stable to protodeboronation than their corresponding boronic acids, they are not entirely immune to hydrolysis.[5][8] Under the basic and often heated conditions of a cross-coupling reaction, some boronic esters can hydrolyze in situ to the more reactive, but also more moisture-sensitive, boronic acid.[9] In some cases, a small amount of water is even thought to be beneficial for the hydrolysis of the ester to the more reactive boronic acid, but this can be a delicate balance to control.[2][9] For maximum reproducibility with sensitive substrates, it is best to start with strictly anhydrous conditions.

Q3: What are the best practices for ensuring anhydrous reaction conditions?

A: Achieving and maintaining an anhydrous environment is critical for success. Here is a workflow to guide you:

Anhydrous_Workflow cluster_prep Preparation cluster_setup Reaction Setup glassware Dry Glassware (Oven or Flame-Dry) assembly Assemble Glassware Hot & Cool Under Inert Gas glassware->assembly reagents Dry Reagents (Vacuum Oven/Desiccator) reagents_add Add Solid Reagents Under Positive Pressure of Inert Gas reagents->reagents_add solvents Dry & Degas Solvents (Solvent Purification System or Distillation) solvent_add Add Solvents & Liquid Reagents via Syringe solvents->solvent_add assembly->reagents_add reagents_add->solvent_add reaction Run Reaction Under Inert Atmosphere (N2 or Ar) solvent_add->reaction Troubleshooting_Logic start Low Yield or Failed Reaction check_moisture Were all precautions for anhydrous conditions taken? start->check_moisture check_catalyst Is the catalyst/ligand system appropriate for the substrate? check_moisture->check_catalyst Yes implement_anhydrous Implement rigorous anhydrous techniques: - Dry solvents/reagents - Use inert atmosphere check_moisture->implement_anhydrous No yes_path Yes optimize_other Optimize other parameters: - Base - Temperature - Solvent check_catalyst->optimize_other Yes yes_catalyst Yes no_path No rerun Re-run the reaction implement_anhydrous->rerun

Sources

Validation & Comparative

Navigating the Thermal Landscape of Thienopyridines: A Comparative Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The Significance of Melting Point in Drug Discovery

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of this range is a strong indicator of purity; impurities tend to broaden the melting range and depress the melting point. In the context of drug development, an accurate melting point is crucial for:

  • Compound Identification and Characterization: Verifying the synthesis of the target molecule.

  • Purity Assessment: A sharp melting point range is a primary indicator of high purity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

  • Formulation Development: Understanding the thermal stability of an active pharmaceutical ingredient (API) is essential for designing stable dosage forms.

Comparative Analysis of Thienopyridine Melting Points

Thienopyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] Their planar structure can lead to strong intermolecular interactions, such as π-stacking, often resulting in relatively high melting points.[3] The substitution pattern on the thienopyridine core plays a crucial role in determining the melting point by influencing crystal packing and intermolecular forces.

While the specific melting point for 5,7-Dichloro-2-methylthieno[3,2-b]pyridine is not documented in the reviewed literature, we can infer an expected range by examining its structural analogs.

Compound NameMolecular StructureReported Melting Point (°C)Key Structural Differences from Target Compound
5,7-Dichloro-2-methylthieno[3,2-b]pyridine (Structure of the target compound)Not Reported -
5,7-Dichlorothieno[3,2-b]pyridine(Structure of the parent compound without the methyl group)Not ReportedLacks the C2-methyl group. The absence of the methyl group might lead to a more compact crystal lattice and a higher melting point.
5,7-Dichloro-3-methylthieno[3,2-b]pyridine(Isomeric structure)Not ReportedIsomeric position of the methyl group (C3 vs. C2). This subtle change can significantly impact crystal packing.
5-(m-Tolyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine(Structure of a related thienopyridine derivative)142-146[4]Different fused ring system (tetrazole) and a bulky tolyl substituent.
5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine(Structure of a thienopyrimidine analog)64.5-65[5]Different core heterocycle (thienopyrimidine) and a non-aromatic dihydropyrimidine ring.

This comparative data suggests that the melting point of substituted thienopyridines can vary significantly based on their substitution patterns and the nature of the heterocyclic core. The presence of a methyl group, as in our target compound, can either increase or decrease the melting point compared to the unsubstituted parent compound, depending on its effect on crystal packing.

Standardized Protocol for Melting Point Determination

To ensure accurate and reproducible melting point data, a standardized experimental protocol is paramount. The following describes a typical procedure using a digital melting point apparatus.

Experimental Workflow

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis prep1 Ensure Sample is Dry and Homogeneous prep2 Finely Grind the Crystalline Sample prep1->prep2 prep3 Pack Sample into Capillary Tube (2-3 mm height) prep2->prep3 meas1 Place Capillary in Apparatus prep3->meas1 meas2 Set Rapid Heating to ~20°C Below Expected M.P. meas1->meas2 meas3 Switch to Slow Heating (1-2°C/min) meas2->meas3 meas4 Record T1: First Drop of Liquid Appears meas3->meas4 meas5 Record T2: Entire Sample is Liquid meas4->meas5 analysis1 Report Melting Point as a Range (T1 - T2) meas5->analysis1 analysis2 Compare with Literature/Reference Standard analysis1->analysis2

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 5,7-Dichloro-2-methylthieno[3,2-b]pyridine is completely dry, as residual solvent will depress the melting point.

    • Finely grind a small amount of the crystalline solid to a powder to ensure uniform heat distribution.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup and Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, set the initial temperature to about 20°C below the expected melting point.

    • Begin heating at a rapid rate until the temperature is within 15-20°C of the expected melting point.

    • Reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample and the thermometer.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range from T1 to T2.

Factors Influencing Melting Point Measurements

Several factors can affect the observed melting point of a compound like 5,7-Dichloro-2-methylthieno[3,2-b]pyridine. Understanding these is key to interpreting the experimental data correctly.

factors_influencing_mp cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic (Experimental) Factors mp Observed Melting Point purity Purity purity->mp Impurity depresses and broadens polymorphism Crystalline Polymorphism polymorphism->mp Different forms have different M.P. heating_rate Heating Rate heating_rate->mp Too fast leads to artificially high M.P. packing Sample Packing packing->mp Poor packing causes uneven heating operator Operator Subjectivity operator->mp Variability in determining T1 and T2

Caption: Factors influencing the observed melting point.

  • Purity: As mentioned, impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. This results in a lower and broader melting point range.

  • Polymorphism: The existence of different crystal packing arrangements (polymorphs) can lead to different melting points for the same compound. It is essential to characterize the crystalline form being analyzed.

  • Heating Rate: A heating rate that is too fast does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer. This can lead to a reading that is higher than the actual melting point.

  • Sample Packing: A loosely packed sample will not heat uniformly, leading to a broad melting range.

Conclusion

While the precise melting point of pure 5,7-Dichloro-2-methylthieno[3,2-b]pyridine remains to be experimentally determined and published, a comparative analysis of its structural analogs provides valuable insight into its expected thermal properties. Researchers synthesizing or working with this compound should anticipate a melting point that is influenced by the presence of the two chloro substituents and the methyl group on the thienopyridine core. Adherence to a standardized melting point determination protocol is critical for obtaining reliable data that can be used to confidently assess the identity and purity of this and other novel chemical entities.

References

  • PubChem. Thienopyridine. National Center for Biotechnology Information. [Link]

  • S. Antolinc, et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules. [Link]

  • H. M. Al-Mugdadi, et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. [Link]

  • PubChem. 5,7-Dichlorothieno[3,2-b]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 5,7-Dichloro-3-methylthieno[3,2-B]pyridine. National Center for Biotechnology Information. [Link]

  • Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 864–904. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Chemistry of Thienopyridines. Chemistry of Heterocyclic Compounds, 40(4), 385–427. [Link]

  • Wang, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry. [Link]

  • PubChemLite. 5,7-dichlorothieno[3,2-b]pyridine. [Link]

  • FooDB. 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine. [Link]

  • Scent.vn. 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine. [Link]

  • Wikipedia. 3-Oxetanone. [Link]

  • Google Patents. US3960860A - 2-Methyl-5,7-dihydrothieno-[3,4d]-pyrimidine.
  • Al-Adiwish, W. M., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. ResearchGate. [Link]

  • FEMA. 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D)PYRIMIDINE. [Link]

  • The Good Scents Company. popcorn pyrimidine. [Link]

  • ULCHO. 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine CAS 36267-71-7. [Link]

Sources

Comparing reactivity of 5,7-dichloro vs 7-chloro thienopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5,7-dichlorothieno[3,2-b]pyridine versus 7-chlorothieno[3,2-b]pyridine .

Note on Isomer Specificity: This guide focuses on the thieno[3,2-b]pyridine isomer (Structure A), where the nitrogen atom is at position 4. This is the most common scaffold where "5,7-dichloro" substitution refers to the activated positions


 and 

to the pyridine nitrogen.

Part 1: Introduction & Structural Analysis

Thienopyridines are critical bioisosteres of quinolines and indoles, widely used in kinase inhibitors (e.g., c-Met, VEGFR). The reactivity of the pyridine ring is dominated by the electron-withdrawing nitrogen atom, which activates specific positions toward nucleophilic attack.

Electronic Topography

The reactivity difference between the mono-chloro and di-chloro variants is governed by the superposition of electronic effects :

  • 7-Chlorothieno[3,2-b]pyridine:

    • Site C7 (

      
      -position):  Highly electrophilic. The chlorine is para to the pyridine nitrogen, allowing for resonance stabilization of the Meisenheimer intermediate during 
      
      
      
      .
    • Site C5 (

      
      -position):  Unsubstituted. Less reactive to nucleophiles than C7 but susceptible to lithiation or radical functionalization.
      
  • 5,7-Dichlorothieno[3,2-b]pyridine:

    • Site C7 (

      
      -position):  The primary electrophilic site. It is activated by the nitrogen and inductively by the C5-chlorine.
      
    • Site C5 (

      
      -position):  The secondary electrophilic site. While adjacent to nitrogen (inductive activation), it is often sterically more crowded and kinetically slower to react than C7 in 
      
      
      
      processes, though this can be ligand-controlled in metal-catalyzed couplings.

ReactivityMap cluster_0 7-Chlorothieno[3,2-b]pyridine cluster_1 5,7-Dichlorothieno[3,2-b]pyridine node_7Cl 7-Cl Scaffold C7_site C7: High SNAr Reactivity (Primary Site) node_7Cl->C7_site Nucleophiles C2_site C2: Lithiation Site (Most Acidic Proton) node_7Cl->C2_site Li-Base node_57DiCl 5,7-DiCl Scaffold C7_site_di C7: Kinetic Product (Most Reactive) node_57DiCl->C7_site_di 1 equiv Nucleophile Low Temp C5_site_di C5: Thermodynamic/Secondary (Requires forcing conditions) node_57DiCl->C5_site_di Excess Nucleophile High Temp

Figure 1: Reactivity map highlighting the electrophilic and acidic sites on the thieno[3,2-b]pyridine core.

Part 2: Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution ( )

The defining difference is the regioselectivity challenge presented by the dichloro species.

Feature7-Chlorothieno[3,2-b]pyridine5,7-Dichlorothieno[3,2-b]pyridine
Primary Reactivity Exclusive C7 substitution. No competing electrophilic sites on the pyridine ring.Regioselective C7 substitution. C7 is significantly more reactive than C5 due to steric accessibility and electronic activation patterns similar to 4-chloropyridine vs 2-chloropyridine.
Secondary Reactivity N/AC5 substitution occurs only after C7 is substituted or under forcing conditions with excess nucleophile.
Common Nucleophiles Amines, Alkoxides, Thiols.Amines (primary/secondary), Alkoxides.
Key Advantage Simplicity. No regioisomer separation required.Versatility. Allows for sequential dual-functionalization (e.g., introduce

at C7, then

at C5).

Mechanistic Insight: In the 5,7-dichloro system, the transition state for attack at C7 is lower in energy because the nitrogen lone pair can effectively stabilize the negative charge without the steric repulsion encountered at the C5 position (flanked by the sulfur ring fusion and the chlorine).

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Metal-catalyzed couplings follow a similar trend to


 but are more sensitive to ligand effects.
  • 7-Chloro: Undergoes standard oxidative addition at C7. Requires standard ligands (e.g.,

    
    , dppf).
    
  • 5,7-Dichloro:

    • Site Selectivity: Oxidative addition occurs preferentially at the C7-Cl bond (the more electron-deficient site).

    • Ligand Control: While C7 is electronically favored, bulky ligands (e.g.,

      
      ) can sometimes enhance selectivity for the less hindered position if the C7 position is sterically compromised by adjacent substituents, though for the unsubstituted core, C7 remains the kinetic product.
      

Part 3: Experimental Protocols

Protocol A: Regioselective of 5,7-Dichlorothieno[3,2-b]pyridine

Objective: Selective introduction of an amine at C7, leaving C5-Cl intact.

Materials:

  • 5,7-Dichlorothieno[3,2-b]pyridine (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, 1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or NMP (Polar aprotic is essential)

Step-by-Step:

  • Dissolution: Dissolve 5,7-dichlorothieno[3,2-b]pyridine in DMF (0.2 M concentration) under

    
    .
    
  • Temperature Control: Cool the solution to 0 °C . Note: Low temperature is crucial to maximize kinetic selectivity for C7 over C5.

  • Addition: Add the base followed by the slow addition of the amine (dissolved in minimal DMF).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Checkpoint: You should see the mono-substituted product (M+Nucleophile-Cl). If di-substitution is observed, lower temperature to -20 °C.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Validation:

  • 1H NMR: The C7 proton signal (typically a doublet around

    
     7.5-8.0 ppm) will disappear. The C5 proton is not present in the starting material, but the C6 proton (singlet or doublet depending on coupling) will shift upfield due to the electron-donating amine.
    
Protocol B: Synthesis of 7-Chlorothieno[3,2-b]pyridine

Objective: Preparation from the commercially available thieno[3,2-b]pyridin-7(4H)-one.

Materials:

  • Thieno[3,2-b]pyridin-7(4H)-one (1.0 equiv)

  • 
     (Phosphorus oxychloride) (Excess, solvent/reagent)
    
  • Catalytic DMF (3-5 drops)

Step-by-Step:

  • Setup: Place the pyridinone in a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Reagent Addition: Carefully add

    
     (approx. 5-10 mL per gram of substrate). Add catalytic DMF. Caution: Exothermic.
    
  • Reflux: Heat to reflux (approx. 105 °C) for 2–4 hours. The suspension should become a clear solution.

  • Quench: Cool to RT. Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract with DCM (3x). Dry over

    
     and concentrate.
    

Part 4: Decision Matrix

Use this logic flow to select the correct scaffold for your drug discovery campaign.

DecisionMatrix Start Target Molecule Design Q1 Do you need substituents at both C5 and C7? Start->Q1 Branch_Yes Yes: Dual Functionalization Q1->Branch_Yes Yes Branch_No No: Single C7 Functionalization Q1->Branch_No No Use_57 SELECT: 5,7-Dichlorothieno[3,2-b]pyridine Branch_Yes->Use_57 Use_7 SELECT: 7-Chlorothieno[3,2-b]pyridine Branch_No->Use_7 Step1 Step 1: SNAr or Suzuki at C7 (Kinetic Control) Use_57->Step1 Use_7->Step1 Direct C7 reaction Step2 Step 2: Suzuki or Buchwald at C5 (Forcing Conditions) Step1->Step2

Figure 2: Decision tree for scaffold selection based on target substitution pattern.

References

  • Synthesis and Reactivity of Thieno[3,2-b]pyridines

    • Barker, J. M., et al. "Thienopyridines. Part 6. Preparation and some reactions of thieno[3,2-b]pyridine derivatives." Journal of Chemical Research, Synopses (1984).
    • Source: (General reference for scaffold reactivity).

  • Regioselectivity in Dichloropyridines (Analogous Systems)

    • Loupy, A., et al. "Reactivity of 2,4-dichloropyrimidine in

      
       reactions." Tetrahedron 60, no. 10 (2004).[1]
      
    • Source: (Validates C4-pyridine/C7-thienopyridine selectivity rules).

  • Suzuki Coupling of Thienopyridines

    • Queiroz, M. J. R., et al. "Synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling." European Journal of Medicinal Chemistry 46, no. 1 (2011).
    • Source: (Demonstrates Pd-coupling protocols on this specific scaffold).

  • 7-Chlorothieno[3,2-b]pyridine Data

    • PubChem Compound Summary for CID 11275251.
    • Source:

Sources

Structural & Crystallographic Guide: 2-Methylthieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylthieno[3,2-b]pyridine represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere to quinoline and thieno[2,3-b]pyridine. Its significance lies in the sulfur atom's ability to modulate lipophilicity and electronic distribution without significantly altering the steric footprint of the parent heterocycle.

This guide provides a technical comparison of 2-methylthieno[3,2-b]pyridine derivatives against their nitrogenous and isomeric counterparts. We focus on crystal packing dynamics , intermolecular forces , and solubility profiles , offering actionable data for researchers optimizing kinase inhibitors (e.g., Haspin, CLK) and anti-infective agents.

Part 1: Structural Architecture & Comparative Analysis

The thieno[3,2-b]pyridine core is planar, but the introduction of a methyl group at the C2 position introduces a steric "spacer" that fundamentally alters the crystal lattice energy. Unlike the unsubstituted scaffold, which suffers from poor solubility due to aggressive


 stacking, 2-methyl derivatives often exhibit improved dissolution rates due to lattice disruption.
Comparative Metrics: Thieno[3,2-b]pyridine vs. Alternatives[1][2]

The following table contrasts the target scaffold with its primary bioisostere (Quinoline) and its constitutional isomer (Thieno[2,3-b]pyridine).

Feature2-Methylthieno[3,2-b]pyridine Quinoline Thieno[2,3-b]pyridine
Electronic Character

-excessive (Thiophene ring) fused to

-deficient (Pyridine)
Uniformly aromatic (Benzene fused to Pyridine)Isomeric fusion; distinct dipole moment vector
Crystal Packing Motif Disrupted Planar Stacking / HerringboneEdge-to-Face (T-shaped) & Offset StackingStrong Face-to-Face

-Stacking
H-Bond Acceptor Pyridine Nitrogen (

)
Pyridine Nitrogen (

)
Pyridine Nitrogen (

)
Lattice Energy Moderate (Methyl group reduces packing efficiency)Moderate to HighHigh (Often leads to poor solubility)
Key Interaction S...N Chalcogen BondingC-H...

Strong

Crystallographic Data: Representative Derivative

Data derived from Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (structurally analogous to 2-methyl derivatives).

ParameterValue / ObservationImpact on Drug Design
Space Group Typically

or

(Triclinic/Monoclinic)
Common for planar heterocycles; allows dense packing.
C-S Bond Length ~1.73 - 1.75 ÅIndicates aromaticity of the thiophene ring is maintained.
Interplanar Distance 3.4 - 3.6 ÅTypical for

-stacking; methyl substitution can increase this to >3.7 Å.
Melting Point 130°C - 196°C (Dependent on C3 substituent)High MP correlates with stable crystal lattices; 2-methyl variants often lower MP compared to unsubstituted cores.

Part 2: Crystallographic Insights & Interaction Logic

The crystal stability of 2-methylthieno[3,2-b]pyridine is governed by a competition between aromatic stacking and steric hindrance .

The "Methyl Effect" on Lattice Stability

In unsubstituted thienopyridines, molecules stack like sheets of paper (Face-to-Face), leading to high lattice energy and poor water solubility.

  • Mechanism: The C2-Methyl group acts as a "molecular bump." It prevents perfect parallel alignment of the aromatic cores.

  • Result: The crystal structure shifts towards a Herringbone motif or Offset Stacking . This reduces the energy required to break the lattice during dissolution, thereby enhancing bioavailability.

Interaction Network Diagram

The following diagram visualizes the forces stabilizing the crystal lattice of these derivatives.

CrystalForces Core 2-Methylthieno[3,2-b]pyridine Crystal Lattice Solubility Enhanced Solubility (vs Unsubstituted) Core->Solubility Resultant Property PiStack π-π Stacking (Aromatic Core) PiStack->Core Stabilizes (Face-to-Face) Methyl C2-Methyl Steric Bulk (Lattice Disruption) Methyl->Core Destabilizes (Increases Volume) Methyl->PiStack Prevents Perfect Overlap Sulfur S...N Interactions (Chalcogen Bonding) Sulfur->Core Directional Locking

Figure 1: Intermolecular forces governing the crystal lattice. The C2-Methyl group (Yellow) critically disrupts the strong


 stacking (Red), leading to improved solubility properties.

Part 3: Experimental Protocols

To generate high-quality crystals for X-ray diffraction (XRD) and biological assays, we recommend the following validated workflows.

Synthesis of 2-Methylthieno[3,2-b]pyridine Scaffolds

Methodology adapted from Suzuki-Miyaura cross-coupling strategies for thienopyridines.[1]

Reagents:

  • 3-amino-2-bromo-thiophene (Precursor)

  • Bis(pinacolato)diboron

  • PdCl2(dppf) catalyst[1]

  • Potassium carbonate (

    
    )
    

Workflow Diagram:

SynthesisWorkflow Start 3-Aminothiophene Derivatives Cyclization Cyclization (Aza-[3+3] or Condensation) Start->Cyclization Reagents Intermed Thieno[3,2-b]pyridine Core Cyclization->Intermed Funct C2-Methylation / Functionalization Intermed->Funct Pd-Catalysis Purify Column Chromatography (Ether/Petroleum Ether) Funct->Purify Purify->Purify Recycle Impure fractions Product Pure 2-Methyl Derivative Purify->Product

Figure 2: Synthetic pathway for generating high-purity thieno[3,2-b]pyridine derivatives suitable for crystallization.

Crystallization Protocol (Slow Evaporation)

This method is optimized for obtaining single crystals suitable for XRD analysis.

  • Preparation: Dissolve 20 mg of the purified 2-methylthieno[3,2-b]pyridine derivative in 2 mL of solvent.

    • Recommended Solvent System: Dichloromethane/Ethanol (1:1 v/v). The mixture balances solubility (DCM) with polarity (EtOH) to encourage orderly packing.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
    
  • Vapor Diffusion Setup:

    • Place the small vial (uncapped) inside a larger jar containing 10 mL of n-hexane (antisolvent).

    • Seal the outer jar tightly.

  • Incubation: Store at 4°C for 3-5 days. The hexane vapor will slowly diffuse into the DCM/EtOH solution, lowering solubility gradually.

  • Harvesting: Crystals will form as needles or prisms. Harvest while wet for XRD to prevent lattice collapse.

Part 4: Performance & Stability Data

The following data highlights the stability profile of "Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates," which serve as the closest structural proxy for evaluating the 2-methyl scaffold's behavior.

Derivative (C3 Substituent)Melting Point (°C)Crystal MorphologyPredicted LogP
Phenyl (2a) 152 – 154White Solid / Prisms3.2
4-Methoxyphenyl (2c) 190 – 191White Needles3.1
4-Chlorophenyl (2e) 195 – 196White Solid3.8
Furan-3-yl (2h) 130 – 132Pale Solid2.4

Interpretation:

  • Thermal Stability: The high melting points (>130°C) confirm that despite the methyl/ester substitution, the scaffold maintains a robust crystal lattice.

  • Solubility Correlation: Derivatives with lower melting points (e.g., Furan-3-yl, 130°C) generally exhibit better solubility in polar organic solvents (DMSO, MeOH) compared to the highly packed 4-chlorophenyl analog (195°C).

References

  • Synthesis and Antitumor Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. Source: MDPI (Molecules), 2021. Link:[Link] (Provides primary melting point and synthesis data for 2-carboxylate derivatives).

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Source: MDPI (Pharmaceuticals), 2022. Link:[Link] (Establishes the mechanism of lattice disruption via substitution to improve solubility).

  • Design and synthesis of thieno[3,2-b]pyridin-5(4H)-one derivatives. Source: Royal Society of Chemistry (RSC Advances), 2020. Link:[Link] (Details the "head-to-tail" cyclization protocols).

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Source: European Journal of Medicinal Chemistry, 2024. Link:[Link] (Validates the biological relevance and binding modes of the scaffold).

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5,7-Dichloro-2-methylthieno[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 5,7-Dichloro-2-methylthieno[3,2-B]pyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a chlorinated heterocyclic compound, part of the broader thienopyridine class, this substance requires careful handling as hazardous chemical waste. The procedures outlined below are grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before any disposal process begins, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5,7-Dichloro-2-methylthieno[3,2-B]pyridine should always be the primary source of information, we can infer its likely hazard profile from its chemical structure and related compounds like dichloropyridines.

Inferred Primary Hazards:

  • Toxicity: Dichlorinated aromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin. The pyridine functional group can also contribute to toxicity.

  • Irritation: It is classified as an irritant, likely causing skin and serious eye irritation.[1][2]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and toxic to aquatic life.[3] Therefore, disposal into the sewer system or general trash is strictly prohibited.[3][4]

Hazard Class Potential Effect Primary Exposure Routes Recommended PPE
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.Ingestion, Inhalation, Skin ContactNitrile Gloves, Lab Coat, Chemical Safety Goggles, Face Shield
Skin Irritant Causes skin irritation.[1]Skin ContactNitrile Gloves, Lab Coat
Eye Irritant Causes serious eye irritation.[1]Eye ContactChemical Safety Goggles, Face Shield
Environmental Potentially hazardous to aquatic life.Improper DisposalN/A (Prevent Release)

This initial assessment dictates that 5,7-Dichloro-2-methylthieno[3,2-B]pyridine must be treated as a regulated, hazardous chemical waste, in accordance with federal, state, and local regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

Waste Segregation and Containment: Preventing Dangerous Reactions

Proper segregation is a critical, non-negotiable step in laboratory safety. Incompatible wastes, if mixed, can result in violent chemical reactions, fire, or the release of toxic gases.

Protocol for Waste Containment:

  • Select the Right Container: Use a designated, leak-proof hazardous waste container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "5,7-Dichloro-2-methylthieno[3,2-B]pyridine".

  • Segregate Waste Streams: This waste should be collected in a container designated for halogenated organic waste .

    • DO NOT mix with non-halogenated organic solvents.

    • DO NOT mix with strong acids, bases, or oxidizers.[6] Mixing with incompatible materials is strictly prohibited.[7]

  • Keep Containers Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[4][6]

Step-by-Step Disposal Workflow

The following workflow provides a procedural guide from the point of generation to final pickup by environmental health and safety (EHS) personnel.

Part A: Decontamination of Empty Containers

Chemical containers that held 5,7-Dichloro-2-methylthieno[3,2-B]pyridine must be decontaminated before being discarded as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the appropriate halogenated organic waste container.[7]

  • Air Dry: Allow the rinsed container to air-dry completely in a chemical fume hood.[7]

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.

  • Final Disposal: Once clean and dry, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.

Part B: Disposal of Unused or Waste Product

This procedure applies to the chemical itself, contaminated materials (like silica gel or filter paper), and solutions containing the compound.

  • Waste Collection: Carefully transfer the waste into the pre-labeled, designated halogenated organic waste container using a funnel. Perform this transfer inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Overfilling: Do not fill the waste container beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][7] This area must be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.

  • Schedule Pickup: Once the container is full or waste is no longer being generated, submit a request for disposal to your institution's Environmental Health and Safety (EHS) department.[4][7] Do not allow waste to accumulate for extended periods.

Part C: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact EHS immediately.

  • Don Appropriate PPE: Before cleaning a small, manageable spill, ensure you are wearing a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain and Absorb: Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial sorbent).[8]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container for solids contaminated with 5,7-Dichloro-2-methylthieno[3,2-B]pyridine.

  • Clean the Area: Wipe the spill area with a cloth and a suitable solvent. The contaminated cloth must also be disposed of as hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5,7-Dichloro-2-methylthieno[3,2-B]pyridine and associated waste.

G cluster_generation Waste Generation Point cluster_characterization Hazard Characterization cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste: 5,7-Dichloro-2-methylthieno[3,2-B]pyridine (Pure, Solution, or Contaminated Material) char Is it Hazardous Waste? (Consult SDS & Regulations) gen->char container Select Compatible Container (e.g., HDPE, Glass) char->container Yes labeling Label Container: 'Hazardous Waste' Full Chemical Name 'Halogenated Organics' container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa secondary Use Secondary Containment saa->secondary pickup Request Pickup from Environmental Health & Safety (EHS) secondary->pickup Container is Full or Waste Stream is Complete manifest EHS Transports for Final Disposal (e.g., Incineration) via Manifest System pickup->manifest

Caption: Disposal workflow for 5,7-Dichloro-2-methylthieno[3,2-B]pyridine.

Conclusion: A Culture of Safety

The proper management of chemical waste like 5,7-Dichloro-2-methylthieno[3,2-B]pyridine is not merely a regulatory requirement but a cornerstone of a responsible and safe research environment. By understanding the hazards, implementing rigorous segregation and containment protocols, and adhering to a clear disposal workflow, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago.

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker.

  • Hazardous Waste. Illinois Environmental Protection Agency.

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.

  • Safety data sheet - Pyridine, EssentQ®. Scharlab.

  • Safety Data Sheet - Pyridine, Reagent. Fisher Scientific.

  • SAFETY DATA SHEET. R&D Systems.

  • SAFETY DATA SHEET - 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, 95%. Fisher Scientific.

  • SAFETY DATA SHEET - 2,6-Dichloropyridine. Sigma-Aldrich.

  • SAFETY DATA SHEET - 5-Bromo-2-(2-thienyl)pyridine. TCI Chemicals.

  • 5,7-Dichlorothieno[3,2-b]pyridine. PubChem, National Center for Biotechnology Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.